Halopemide
Description
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPRWLFLUBAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208561 | |
| Record name | Halopemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-65-1 | |
| Record name | Halopemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halopemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Halopemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59831-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q28TV0ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Halopemide's Core Signaling Pathways: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the signaling pathways modulated by Halopemide, a compound recognized for its dual inhibitory action on phospholipase D (PLD) isoforms and its antagonism of the dopamine D2 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Core Mechanism of Action: Dual Inhibition of Phospholipase D1 and D2
This compound functions as a potent inhibitor of both phospholipase D1 (PLD1) and phospholipase D2 (PLD2), enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][2] PA is a critical signaling lipid that modulates a variety of cellular processes, including cell growth, proliferation, survival, and membrane trafficking, primarily through the activation of downstream effector proteins.
The inhibitory activity of this compound on PLD isoforms has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Target | Assay Type | IC50 Value | Reference |
| Human PLD1 | Biochemical | 220 nM | [2] |
| Human PLD2 | Biochemical | 310 nM | [2] |
| Human PLD1 | Cellular | 21 nM | [3] |
| Human PLD2 | Cellular | 300 nM | [3] |
| Human PLD2 | Biochemical | 1.5 µM | [4] |
Downstream Signaling of PLD Inhibition
By blocking the production of phosphatidic acid, this compound influences key signaling pathways that are dependent on this lipid messenger. Two of the most well-characterized downstream pathways affected are the mTOR and ERK signaling cascades.
mTOR Pathway
Phosphatidic acid directly binds to and activates the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[5][6] By inhibiting PLD and subsequently reducing PA levels, this compound can lead to the downregulation of mTOR signaling. This, in turn, can affect protein synthesis and other anabolic processes controlled by mTOR.
ERK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another significant downstream target. Phosphatidic acid can promote the localization of Raf to the plasma membrane, a critical step in its activation and the subsequent phosphorylation cascade that leads to the activation of ERK.[7] Inhibition of PA production by this compound can therefore attenuate ERK signaling, which is involved in cell proliferation, differentiation, and survival.
Secondary Mechanism: Dopamine D2 Receptor Antagonism
In addition to its effects on PLD, this compound is also an antagonist of the dopamine D2 receptor (DRD2).[2] This activity is consistent with its initial development as a psychotropic agent. Antagonism of DRD2 can lead to a distinct set of downstream signaling events.
Recent studies have shown that in certain contexts, such as in glioblastoma, DRD2 antagonism by compounds like haloperidol (a structurally related butyrophenone) can suppress cAMP levels. This leads to an increase in protein kinase A (PKA) activity, which in turn triggers endoplasmic reticulum (ER) stress.[8] Prolonged ER stress can lead to autophagy and a form of iron-dependent cell death known as ferroptosis.[8]
Experimental Protocols
Cellular Phospholipase D Activity Assay (Transphosphatidylation Assay)
This protocol is adapted from methodologies frequently used to assess PLD activity in intact cells.[3][9]
Objective: To measure the in-cell PLD activity by quantifying the formation of phosphatidylbutanol (PtdBut), a specific product of PLD-catalyzed transphosphatidylation in the presence of 1-butanol.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (or other inhibitors)
-
1-butanol
-
Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus
-
Deuterated 1-butanol (1-butanol-d10) for mass spectrometry-based detection (optional)
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
Internal standards for quantification (if using mass spectrometry)
-
Instrumentation for lipid analysis (e.g., TLC with radiolabeling or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow to near confluence.
-
Serum Starvation (Optional): Serum-starve cells for 18 hours prior to the experiment to reduce basal PLD activity.
-
Inhibitor Pre-treatment: Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 5-30 minutes at room temperature.
-
Stimulation and Transphosphatidylation: Remove the pre-treatment media. Add fresh media containing the stimulus (e.g., 1 µM PMA) and 0.3% 1-butanol (or 1-butanol-d10). Incubate for 30 minutes at 37°C.
-
Lipid Extraction: Terminate the reaction by aspirating the media and adding ice-cold methanol. Scrape the cells and transfer to a new tube. Perform a Bligh-Dyer or other suitable lipid extraction.
-
Analysis: Analyze the lipid extracts for the presence and quantity of PtdBut (or deuterated PtdBut) using an appropriate method such as thin-layer chromatography (if using radiolabeled precursors) or liquid chromatography-mass spectrometry.
In Vitro Phospholipase D Activity Assay
This protocol is based on the measurement of radiolabeled choline release from phosphatidylcholine.
Objective: To measure the enzymatic activity of purified or immunoprecipitated PLD in a cell-free system.
Materials:
-
Purified or immunoprecipitated PLD enzyme
-
[methyl-³H]choline-labeled dipalmitoyl-phosphatidylcholine
-
Phospholipid vesicles (e.g., containing PE and PIP₂)
-
Assay buffer
-
This compound (or other inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare Substrate Vesicles: Prepare phospholipid vesicles incorporating [methyl-³H]choline-labeled dipalmitoyl-phosphatidylcholine.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate vesicles, and the purified PLD enzyme.
-
Inhibitor Addition: Add this compound or vehicle control at desired concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled choline released will be in the aqueous phase.
-
Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Conclusion
This compound presents a multifaceted mechanism of action by targeting two distinct and critical signaling pathways. Its potent, dual inhibition of PLD1 and PLD2 positions it as a valuable tool for investigating the roles of phosphatidic acid in cellular signaling, particularly in the context of the mTOR and ERK pathways. Concurrently, its antagonism of the dopamine D2 receptor opens avenues for exploring its effects on neurological and oncological processes, including the induction of ER stress and ferroptosis. The experimental protocols provided herein offer standardized methods for the further characterization of this compound and other molecules targeting these pathways. This comprehensive guide serves as a foundational resource for researchers aiming to elucidate the complex biology governed by phospholipase D and dopamine receptor signaling.
References
- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Phospholipase D Activity by an Amperometric Choline Oxidase Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for Detecting Phospholipase D Activity - Profacgen [profacgen.com]
- 5. researchgate.net [researchgate.net]
- 6. The DRD2 Antagonist Haloperidol Mediates Autophagy-Induced Ferroptosis to Increase Temozolomide Sensitivity by Promoting Endoplasmic Reticulum Stress in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
Halopemide: A Dual Inhibitor of Phospholipase D1 and D2 for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) enzymes, primarily the PLD1 and PLD2 isoforms, are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline.[1][2] PA is a key signaling molecule involved in a plethora of cellular processes, including vesicle trafficking, cytoskeletal rearrangement, cell proliferation, and survival.[3][4] Consequently, dysregulation of PLD activity has been implicated in numerous pathologies, most notably cancer, where it is linked to tumor progression and metastasis.[1][5] The development of small molecule inhibitors targeting PLD has therefore become an area of intense research for both therapeutic applications and as tool compounds to dissect PLD signaling.
Halopemide, a previously studied psychotropic agent, was identified through high-throughput screening as a potent inhibitor of PLD.[6] Initially reported as a PLD2-selective inhibitor, subsequent comprehensive characterization revealed that this compound is, in fact, a dual inhibitor of both PLD1 and PLD2.[7][8] This discovery established this compound as a valuable pharmacological tool for studying the combined roles of both PLD isoforms and provided a foundational chemical scaffold for the development of next-generation, isoform-selective PLD inhibitors. This technical guide provides a comprehensive overview of this compound as a dual PLD1/PLD2 inhibitor, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its key analogs against PLD1 and PLD2 has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Compound | PLD Isoform | Assay Type | IC50 (nM) | Reference(s) |
| This compound | PLD1 | Biochemical | 220 | [9][10] |
| PLD2 | Biochemical | 310 | [9][10] | |
| PLD1 | Cellular | 21 | [11] | |
| PLD2 | Cellular | 300 | [11] | |
| FIPI | PLD1 | Biochemical | 25 | [2][8][12] |
| PLD2 | Biochemical | 20 | [2][8][12] | |
| PLD1 | Cellular | 1 - 25 | [12][13] | |
| PLD2 | Cellular | 20 - 44 | [8][12] | |
| VU0359595 (PLD1-sel) | PLD1 | Cellular | 3.7 | [1][6][10] |
| PLD2 | Cellular | 6,400 | [1][6][10] | |
| VU0364739 (PLD2-sel) | PLD2 | Cellular | 20 - 22 | [7][14][15] |
| PLD1 | Cellular | 1,500 | [7][15] | |
| ML299 (Dual) | PLD1 | Biochemical | 48 | [5] |
| PLD2 | Biochemical | 84 | [5] | |
| PLD1 | Cellular | 5.6 - 6 | [5][16][17] | |
| PLD2 | Cellular | 12 - 20 | [5][16][17] |
Signaling Pathways and Experimental Workflows
To visually represent the critical pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other PLD inhibitors.
In Vitro PLD Activity Assay (Radiolabeled)
This assay directly measures the enzymatic activity of purified PLD isoforms by quantifying the conversion of radiolabeled phosphatidylcholine to phosphatidic acid.
a. Materials:
-
Purified recombinant human PLD1 and PLD2
-
L-α-phosphatidylcholine, [dipalmitoyl-1-14C] (radiolabeled PC)
-
Unlabeled L-α-phosphatidylcholine (PC)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl2, 1 mM DTT
-
Liposome Preparation Buffer: 20 mM HEPES, pH 7.5, 100 mM KCl
-
Thin Layer Chromatography (TLC) plates (silica gel 60)
-
TLC Developing Solvent: Chloroform/methanol/acetic acid (65:15:2, v/v/v)
-
Scintillation fluid and counter
b. Protocol:
-
Liposome Preparation:
-
In a glass vial, mix unlabeled PC, radiolabeled PC, and PIP2 in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in Liposome Preparation Buffer by vortexing.
-
Sonicate the lipid suspension on ice to form small unilamellar vesicles (liposomes).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the prepared liposomes, Assay Buffer, and the PLD inhibitor (e.g., this compound) at various concentrations (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding purified PLD1 or PLD2 enzyme.
-
Incubate the reaction at 37°C for 20 minutes with gentle agitation.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the Developing Solvent.
-
Visualize the separated lipids using a phosphorimager or by scraping the silica corresponding to the PA spot and quantifying the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLD activity relative to the vehicle control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular PLD Activity Assay (Transphosphatidylation)
This cell-based assay measures PLD activity by exploiting its ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol, such as 1-butanol. The resulting phosphatidylbutanol (PtdBut) is a specific product of PLD activity and can be quantified by liquid chromatography-mass spectrometry (LC-MS).
a. Materials:
-
Cell line of interest (e.g., HEK293T, MDA-MB-231)
-
Cell culture medium and supplements
-
PLD inhibitor (e.g., this compound)
-
1-Butanol
-
PLD agonist (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Lipid extraction solvents: Chloroform, methanol, and 0.1 M HCl
-
Internal standard (e.g., a deuterated PtdBut analog)
-
LC-MS/MS system
b. Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the PLD inhibitor (or DMSO control) for 1-2 hours in serum-free medium.
-
Add 1-butanol to a final concentration of 0.3-0.5% and incubate for 15 minutes.
-
Stimulate PLD activity by adding a PLD agonist (e.g., PMA) and incubate for an additional 20-30 minutes.
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding a sequence of methanol, chloroform, and 0.1 M HCl, with vortexing between each addition.
-
Add the internal standard to each sample.
-
Centrifuge the samples to separate the phases and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable column and gradient.
-
Detect and quantify the specific PtdBut species and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Normalize the PtdBut peak area to the internal standard peak area.
-
Calculate the percentage of PLD activity relative to the stimulated control for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound has proven to be an invaluable tool in the study of phospholipase D signaling. Its characterization as a potent dual inhibitor of both PLD1 and PLD2 has provided researchers with a means to investigate the combined roles of these enzymes in various physiological and pathological contexts. Furthermore, the chemical scaffold of this compound has served as a critical starting point for the development of highly selective inhibitors for each PLD isoform, allowing for a more nuanced dissection of their individual functions. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of lipid signaling and cancer biology. The continued use and evolution of inhibitors derived from the this compound backbone will undoubtedly lead to a deeper understanding of PLD's role in health and disease, and potentially pave the way for novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU 0364739 hydrochloride | Phospholipases | Tocris Bioscience [tocris.com]
- 8. FIPI | Phospholipases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]
- 13. 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ML 299 | Phospholipase Inhibitors: R&D Systems [rndsystems.com]
- 17. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
Halopemide: A Technical Guide to its Role as a Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide is a psychotropic agent that has been investigated for its antipsychotic properties. Structurally related to the butyrophenone class of neuroleptics, which includes the well-characterized dopamine antagonist haloperidol, this compound's primary mechanism of action is understood to be the blockade of dopamine receptors.[1] This guide provides an in-depth technical overview of this compound's role as a dopamine receptor antagonist, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
While comprehensive binding affinity data for this compound across all dopamine receptor subtypes is not extensively available in public literature, its function as a dopamine antagonist is established.[1][2] Furthermore, this compound has been identified as a potent inhibitor of phospholipase D (PLD).[2][3] This dual activity suggests a complex pharmacological profile that warrants further investigation.
Due to the limited availability of specific quantitative data for this compound's interaction with all dopamine receptor subtypes, this guide will also refer to data for haloperidol , a closely related and extensively studied dopamine D2 receptor antagonist, to illustrate key concepts and experimental methodologies.[4][5]
Quantitative Data Presentation
The available quantitative data for this compound primarily focuses on its inhibition of phospholipase D. For comparative purposes and to provide context for its dopamine receptor antagonist activity, binding affinities for the related compound, haloperidol, at dopamine D2-like receptors are also presented.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Ligand | Organism |
| Phospholipase D1 (PLD1) | 220 | This compound | Human |
| Phospholipase D2 (PLD2) | 310 | This compound | Human |
| Data sourced from TargetMol.[2] |
Table 2: Haloperidol Binding Affinities (Ki in nM) for Dopamine D2-like Receptors
| Ligand | D2 Receptor | D3 Receptor | D4 Receptor |
| Haloperidol | 1.1 | 13 | Data not consistently reported |
| This data for haloperidol is provided as an illustrative example of a butyrophenone-class dopamine antagonist.[5] The Ki value for the D2 receptor has also been reported as 0.66 - 2.84 nM in other studies.[6] |
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] this compound, as a dopamine antagonist, primarily targets the D2-like receptors.
-
D1-like Receptor Signaling: These receptors couple to Gαs/olf proteins, which activate adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]
-
D2-like Receptor Signaling: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]
By blocking D2-like receptors, this compound prevents the inhibitory effect of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades.
Caption: D2-like dopamine receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize dopamine receptor antagonists like this compound.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-Spiperone for D2-like receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the different concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., unlabeled haloperidol) is used instead of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a radioligand binding assay to determine antagonist affinity.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a second messenger in the dopamine receptor signaling pathway.
Objective: To determine if this compound functions as an antagonist at D2-like receptors by blocking dopamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing the D2-like receptor of interest (e.g., CHO-K1 cells).[8]
-
Dopamine (agonist).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9]
-
Cell culture medium and reagents.
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the D2-like receptor activation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of the dopamine effect.
-
This will demonstrate the antagonistic activity of this compound.
Caption: Workflow for a cAMP functional assay to assess antagonist activity.
Conclusion
This compound is a dopamine receptor antagonist with a pharmacological profile that also includes the inhibition of phospholipase D. While a comprehensive dataset of its binding affinities for all dopamine receptor subtypes is not currently available, its antagonistic action at D2-like receptors is a key aspect of its mechanism of action. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel dopamine receptor modulators. The use of comparative data from structurally similar and well-characterized compounds like haloperidol can provide valuable insights in the absence of specific data. Future research should aim to fully elucidate the binding profile and functional activity of this compound across all dopamine and other relevant receptors to better understand its therapeutic potential and off-target effects.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The chemical structure and properties of Halopemide
An In-Depth Technical Guide to Halopemide: Chemical Structure, Properties, and Experimental Analysis
Introduction
This compound is a bioactive small molecule that has garnered significant attention in pharmacological research due to its dual activity as a potent phospholipase D (PLD) inhibitor and a dopamine receptor antagonist.[1][2][3] Initially investigated as a psychotropic agent for its effects on the central nervous system, its discovery as a direct inhibitor of PLD has opened new avenues for its application in studying cellular signaling pathways.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.
Chemical Structure and Properties
This compound is a complex synthetic molecule featuring a benzimidazolone core linked to a piperidine ring and a fluorobenzamide moiety. Its specific arrangement of functional groups is critical to its biological activity.
Chemical Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide | [6] |
| CAS Number | 59831-65-1 | [1][6][7][8] |
| Molecular Formula | C₂₁H₂₂ClFN₄O₂ | [1][6][7][9] |
| Canonical SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F | [6] |
| Synonyms | R 34,301, NSC-354856 | [6][8][9] |
Physicochemical Properties
The key physicochemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 416.88 g/mol | [1][2][7][9] |
| XLogP3 | 3.7 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Rotatable Bond Count | 5 | Computed |
| Solubility | DMSO: 55 mg/mL (131.93 mM) DMF: 20 mg/mL | [1][8][10] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 6 months | [1][2] |
| Appearance | Crystalline solid | [8][10] |
Pharmacodynamics and Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of phospholipase D (PLD) enzymes. It also exhibits antagonist activity at dopamine receptors, a characteristic linked to its initial development as a neuroleptic agent.[1][2][11]
Inhibition of Phospholipase D (PLD) Signaling
Phospholipase D is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[12] PA is a key lipid second messenger that can activate a variety of downstream signaling proteins, including mTOR and protein kinase C (PKC), thereby influencing cell growth, proliferation, and migration.[13]
This compound acts as a direct, potent inhibitor of both major PLD isoforms, PLD1 and PLD2.[2][3] This inhibition blocks the production of PA, thereby attenuating the downstream signaling cascades.
Biological Activity Data
The inhibitory potency of this compound against human PLD isoforms has been quantified through various in vitro assays.
| Target | Action | Potency (IC₅₀) | Reference |
| Human PLD1 | Inhibitor | 220 nM | [1][2][3][11] |
| Human PLD2 | Inhibitor | 310 nM | [1][2][3][11] |
| Dopamine Receptors | Antagonist | - | [1][2][3] |
Experimental Protocols
This section outlines generalized methodologies for the synthesis, biological evaluation, and analysis of this compound, based on established chemical and pharmacological techniques.
Generalized Synthesis Workflow
The synthesis of this compound analogs often starts from a triazaspiro[4.5]decan-4-one core. A plausible, generalized workflow involves a multi-step process beginning with the formation of this core, followed by alkylation and final amide coupling.
Methodology:
-
Core Synthesis: The synthesis begins with commercially available piperidone derivatives, which undergo a multi-step reaction, such as a Ugi or related multi-component reaction, to form the key 1,3,8-triazaspiro[4.5]decan-4-one scaffold.[14]
-
Amine Elaboration: The triazaspiro-decanone core undergoes reductive amination. It is reacted with a protected 2-aminoacetaldehyde derivative (e.g., tert-butyl (2-oxoethyl)carbamate) in the presence of a reducing agent like sodium triacetoxyborohydride. Subsequent deprotection yields the primary amine intermediate.[14]
-
Amide Coupling: The intermediate amine is coupled with 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent like dichloromethane to form the final amide bond.
-
Purification and Analysis: The crude product is purified using flash chromatography or preparative high-performance liquid chromatography (HPLC). The final structure and purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
In Vitro PLD Inhibition Assay Protocol
A common method to determine the IC₅₀ of this compound is a cell-based assay that measures the accumulation of a product from PLD activity.
Methodology:
-
Cell Culture: Plate and culture a suitable cell line known to express PLD (e.g., Calu-1, HEK293) until confluent.[4]
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound (typically in DMSO, diluted in media) for a specified time.
-
PLD Activation: Stimulate PLD activity by adding an agonist, such as phorbol 12-myristate 13-acetate (PMA). Simultaneously, provide a radiolabeled substrate like [³H]palmitic acid, which gets incorporated into phosphatidylcholine.
-
Lipid Extraction: After incubation, terminate the reaction by adding an acid (e.g., trichloroacetic acid). Lyse the cells and extract the total lipids using a standard solvent system like chloroform/methanol.[4]
-
Product Measurement: Separate the extracted lipids using thin-layer chromatography (TLC). The spot corresponding to phosphatidic acid (PA) is identified.
-
Data Analysis: The amount of radiolabeled PA is quantified using a scintillation counter. The results are plotted against the concentration of this compound to determine the IC₅₀ value, which is the concentration required to inhibit 50% of PLD activity.[4]
Conclusion
This compound is a valuable pharmacological tool with a well-defined chemical structure and dual mechanism of action. Its primary role as a potent, direct inhibitor of both PLD1 and PLD2 makes it an indispensable molecule for investigating the complex roles of phospholipase D in cellular signaling, cancer biology, and neurodegenerative diseases.[13] The detailed understanding of its properties and the availability of established experimental protocols facilitate its effective use in both in vitro and in vivo research settings, paving the way for further discoveries in cellular biology and therapeutic development.
References
- 1. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(Phospholipase D Inhibitor)|cas 59831-65-1|DC Chemicals [dcchemicals.com]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H22ClFN4O2 | CID 65490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. apexbt.com [apexbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Biochemicals - CAT N°: 13205 [bertin-bioreagent.com]
- 12. Investigation of small molecule inhibitors of PLD for the treatment of ALS [morressier.com]
- 13. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Halopemide on Phosphatidic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of the antipsychotic agent halopemide on the production of the lipid second messenger, phosphatidic acid (PA). This compound has been identified as a direct inhibitor of phospholipase D (PLD), a key enzyme responsible for the hydrolysis of phosphatidylcholine to generate PA. This guide summarizes the available quantitative data on the inhibitory activity of this compound and its more potent analog, FIPI, on PLD isoforms. Furthermore, it details the experimental protocols for assessing PLD activity and quantifying cellular PA levels, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating lipid signaling, developing novel PLD inhibitors, and exploring the therapeutic potential of modulating PA production.
Introduction to Phosphatidic Acid and its Synthesis
Phosphatidic acid (PA) is a crucial lipid second messenger involved in a myriad of cellular processes, including cell growth, proliferation, membrane trafficking, and stress responses.[1][2][3] The cellular levels of PA are tightly regulated and can be rapidly increased in response to various stimuli. Two primary enzymatic pathways are responsible for the production of signaling PA:
-
Phospholipase D (PLD): PLD catalyzes the hydrolysis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes, to generate PA and choline.[4][5] Mammalian cells express two major PLD isoforms, PLD1 and PLD2, which differ in their regulation and subcellular localization.[5]
-
Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA.[6] This pathway is interconnected with phospholipase C (PLC) signaling, which generates DAG from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Due to its central role in cellular signaling, the enzymatic machinery governing PA production has become an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[7]
This compound as a Phospholipase D Inhibitor
This compound is a psychotropic agent that was identified through high-throughput screening as an inhibitor of phospholipase D.[7] Subsequent studies have characterized its inhibitory activity against both PLD1 and PLD2 isoforms. While this compound itself is considered a moderately potent inhibitor, its analog, 5-fluoro-2-indolyl-des-chlorothis compound (FIPI), has been shown to be a significantly more potent inhibitor of both PLD isoforms.[7]
Quantitative Data on PLD Inhibition
The following tables summarize the in vitro inhibitory activity of this compound and its analog FIPI on human PLD1 and PLD2.
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | hPLD1 | 220 | [2][8] |
| This compound | hPLD2 | 310 | [2][8] |
Table 1: In vitro inhibitory activity of this compound against human PLD1 and PLD2.
| Compound | Target | IC50 (nM) | Reference(s) |
| FIPI | hPLD1 | 25 | [3][9][10][11] |
| FIPI | hPLD2 | 20 | [3][9][10][11] |
Table 2: In vitro inhibitory activity of FIPI against human PLD1 and PLD2.
Signaling Pathways
The inhibition of PLD by this compound directly impacts the production of phosphatidic acid, thereby modulating downstream signaling cascades.
Phosphatidic acid can also be generated through the diacylglycerol kinase (DGK) pathway.
Experimental Protocols
In Vitro Phospholipase D (PLD) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and provides a method for measuring PLD activity in cell or tissue extracts.
Principle: PLD hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of a specific probe and peroxidase, H₂O₂ reacts to generate a colored product, which can be quantified by measuring the absorbance at 570 nm.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (Phosphatidylcholine)
-
PLD Probe
-
PLD Enzyme Mix (containing choline oxidase and peroxidase)
-
Choline Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in ice-cold PLD Assay Buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of choline standards of known concentrations in PLD Assay Buffer.
-
-
Reaction Setup:
-
Add samples, standards, and a negative control (assay buffer) to the wells of a 96-well plate.
-
Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix.
-
Add the reaction mix to all wells.
-
Finally, add the PLD Substrate to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at 570 nm at multiple time points (e.g., 0, 15, 30 minutes).
-
-
Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve of absorbance versus choline concentration.
-
Calculate the PLD activity in the samples based on the rate of choline production, determined from the standard curve.
-
Quantification of Cellular Phosphatidic Acid by LC-MS/MS
This protocol outlines a lipidomics approach for the sensitive and specific quantification of PA molecular species in cultured cells.
Principle: Cellular lipids are extracted, and PA species are separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). An internal standard is used for accurate quantification.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Chloroform, Methanol
-
Internal standard (e.g., 17:0/17:0-PA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Harvest cells and wash with ice-cold PBS.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet.
-
Add the internal standard.
-
Vortex thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC injection (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate lipid species using a suitable LC column and gradient.
-
Detect and quantify PA molecular species using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for each PA species and the internal standard.
-
Calculate the concentration of each PA species relative to the internal standard.
-
Compare PA levels between this compound-treated and control cells.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of PLD and phosphatidic acid in cellular signaling. Its ability to inhibit the production of this key lipid second messenger allows for the dissection of downstream pathways and cellular functions regulated by PA. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the effects of this compound and other PLD inhibitors on phosphatidic acid metabolism and its physiological consequences. Further research, particularly quantitative analysis of cellular PA levels upon direct this compound treatment, will be crucial for a more complete understanding of its mechanism of action and for the development of more potent and specific PLD inhibitors for therapeutic applications.
References
- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Beyond Phospholipase D: An In-depth Technical Guide to the Cellular Targets of Halopemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide, a structural analog of butyrophenone neuroleptics, was initially developed as a psychotropic agent with a unique clinical profile, showing promise in treating negative symptoms of psychosis without inducing parkinsonism.[1] Its trajectory in scientific research took a significant turn with its identification as a potent dual inhibitor of phospholipase D1 (PLD1) and PLD2.[2] This discovery established this compound as a critical tool compound for elucidating the roles of PLD in cellular signaling, cancer biology, and infectious disease.
However, the utility of this compound as a specific PLD inhibitor is complicated by its polypharmacology.[2] As a classic example of a promiscuous compound, it engages numerous other cellular targets, a fact critical for the correct interpretation of experimental results.[3] This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond phospholipase D, presenting quantitative data, detailed experimental methodologies for target characterization, and visualizations of the relevant signaling pathways.
Quantitative Data Summary
Table 1: this compound Activity at Phospholipase D (PLD) Isoforms
| Target | Assay Type | IC50 (nM) | Reference |
| Human PLD1 | Biochemical | 220 | [5][6] |
| Human PLD2 | Biochemical | 310 | [5][6] |
| Human PLD1 | Cellular | 21 | [2] |
| Human PLD2 | Cellular | 300 | [2] |
Table 2: this compound Activity at Neurotransmitter Receptors
| Target | Action | IC50 (nM) | Reference |
| Dopamine D2 Receptor | Antagonist | 7 | [2] |
| Serotonin Receptors | Interaction noted | Data not available | [1] |
| GABA-A Receptors | Interaction noted | Data not available | [1] |
Primary Off-Target: Dopamine D2 Receptor
This compound's most potent, well-characterized off-target is the Dopamine D2 receptor (D2R), where it functions as an antagonist with an IC50 of 7 nM.[2] This activity is consistent with its structural relation to the butyrophenone class of antipsychotics, such as haloperidol.[7]
Signaling Pathway
The D2R is a Gαi/o-coupled G-protein coupled receptor (GPCR). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). As an antagonist, this compound binds to the D2R but does not activate it, thereby blocking the inhibitory effect of dopamine and preventing the downstream decrease in cAMP.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for the D2 receptor.
-
Receptor Preparation:
-
Prepare cell membrane homogenates from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Buffer:
-
Prepare a binding buffer, typically 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
-
Radioligand:
-
Use a well-characterized D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its dissociation constant (Kd).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-25 µg protein/well), the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride or unlabeled haloperidol).
-
To determine total binding, include wells with only the membrane preparation and radioligand.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Other Biogenic Amine Receptors: Serotonin and GABA
Early pharmacological reviews of this compound noted its interaction with serotonin and GABA-A receptor systems.[1] While specific binding affinities are not well-documented, its known promiscuity suggests that these interactions could be significant, particularly at the concentrations used for effective PLD inhibition in cellular studies (typically in the 1-10 µM range). Researchers using this compound as a PLD inhibitor should consider potential confounding effects on serotonergic and GABAergic signaling.
Potential Target: Calmodulin and Calcium Signaling
A compelling but currently indirect area of this compound's off-target activity involves the modulation of intracellular calcium (Ca²⁺) signaling and its primary sensor, Calmodulin (CaM). This potential arises from the deep integration of PLD activity with Ca²⁺ homeostasis.
Signaling Pathway Interplay
PLD-generated phosphatidic acid (PA) can be metabolized to diacylglycerol (DAG), which activates Protein Kinase C (PKC). Both PA and PKC are known to modulate Ca²⁺ signaling pathways. Furthermore, many antipsychotic drugs with structural similarities to this compound are known to be potent calmodulin antagonists. Inhibition of CaM can disrupt the activity of numerous downstream effectors, including CaM-dependent phosphodiesterases (PDE1) and calcineurin. Disruption of PDE1 activity, for instance, leads to an increase in intracellular cAMP and cGMP.[8] Given this compound's promiscuous nature, a direct interaction with CaM or other key nodes in the Ca²⁺ signaling network is plausible.
Experimental Protocol: Intracellular Calcium Flux Measurement
This protocol outlines a method to assess whether this compound alters intracellular calcium concentration ([Ca²⁺]i) upon stimulation.
-
Cell Culture:
-
Plate adherent cells (e.g., HEK293, HeLa) on glass-bottom dishes suitable for fluorescence microscopy. Allow cells to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM (typically 2-5 µM), in loading buffer for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells twice with loading buffer to remove excess extracellular dye. Intracellular esterases will cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
-
Compound Treatment:
-
Incubate the dye-loaded cells with the desired concentration of this compound or vehicle control for a predetermined time.
-
-
Fluorescence Measurement:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at ~340 nm and ~380 nm.
-
Capture the fluorescence emission at ~510 nm for each excitation wavelength.
-
Establish a stable baseline reading for 1-2 minutes.
-
Add a known agonist that induces calcium release (e.g., ATP, carbachol, or thapsigargin) and continue recording for several minutes to capture the full calcium transient.
-
As a positive control, add a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The F340/F380 ratio is directly proportional to the [Ca²⁺]i.
-
Compare the amplitude, duration, and frequency of calcium transients in this compound-treated cells versus vehicle-treated cells to determine the compound's effect on calcium signaling.
-
Conclusion
This compound is a powerful pharmacological agent whose utility extends beyond its function as a PLD inhibitor. Its potent antagonism of the Dopamine D2 receptor and its broad, albeit less characterized, interactions with a host of other biogenic amine receptors necessitate careful experimental design and data interpretation. When using this compound to probe PLD function, researchers must incorporate appropriate controls to account for these significant off-target effects. The potential for this compound to directly or indirectly modulate calcium/calmodulin signaling further highlights the complexity of its cellular actions. Future studies to fully delineate the binding profile of this compound will be invaluable for refining its use as a selective chemical probe and for understanding the full biological consequences of its administration.
References
- 1. This compound, a new psychotropic agent. Cerebral distribution and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD2 Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Preclinical Pharmacological Profile of Halopemide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide (R34301) is a psychotropic agent, structurally related to the butyrophenone class of antipsychotics, which includes well-known drugs like haloperidol.[1] Initially investigated for its potential in treating the negative symptoms of schizophrenia, this compound has a unique and complex pharmacological profile that distinguishes it from typical neuroleptics.[1] This document provides an in-depth overview of the preclinical pharmacological data for this compound, focusing on its mechanism of action, receptor binding affinities, and effects in in vivo models. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of Phospholipase D (PLD), an enzyme crucial for signal transduction through the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid.[2][3] It acts as a dual inhibitor of both PLD1 and PLD2 isoforms.[2] Additionally, this compound is a potent dopamine D2 receptor antagonist, a characteristic it shares with other butyrophenone neuroleptics.[1] Preclinical evidence also points towards a broad, promiscuous pharmacology, with activity at numerous other G-protein coupled receptors (GPCRs), ion channels, and transporters, though a comprehensive public binding profile is not available.[4][5]
Quantitative Pharmacology
The following tables summarize the key quantitative data for this compound's interaction with its primary targets.
Table 1: Phospholipase D Inhibition
| Target | Assay Type | IC50 (nM) | Reference |
| Human PLD1 | Biochemical | 220 | [2] |
| Human PLD2 | Biochemical | 310 | [2] |
Table 2: Dopamine Receptor Binding Affinity
| Target | Assay Type | IC50 (nM) | Reference |
| Dopamine D2 | Radioligand Binding | 7 | [1] |
Experimental Protocols
In Vitro Phospholipase D (PLD) Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against PLD1 and PLD2.
Materials:
-
Purified human PLD1 and PLD2 enzymes
-
Radiolabeled substrate: [³H]phosphatidylcholine
-
Lipid vesicles (e.g., phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylethanolamine (PE))
-
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
This compound solution at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Prepare lipid vesicles containing the radiolabeled substrate.
-
In a reaction tube, combine the purified PLD enzyme, lipid vesicles, and assay buffer.
-
Add this compound at a range of concentrations to different tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Separate the aqueous phase (containing the radiolabeled choline product) from the organic phase.
-
Quantify the amount of radiolabeled choline in the aqueous phase using liquid scintillation counting.
-
Calculate the percent inhibition of PLD activity for each this compound concentration and determine the IC50 value.
In Vivo Catalepsy Test in Rats
This protocol outlines a common behavioral assay to assess the extrapyramidal side effects of antipsychotic drugs like this compound, which are often correlated with dopamine D2 receptor blockade.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g)
Apparatus:
-
A horizontal bar (approximately 0.5 cm in diameter) is fixed at a height of 10 cm above a flat surface.
Procedure:
-
Administer this compound or vehicle control to the rats via a specified route (e.g., intraperitoneal injection or oral gavage).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used to avoid prolonged distress.
-
Compare the duration of catalepsy between the this compound-treated and vehicle-treated groups.
Pharmacokinetic Study in Rats (Oral Gavage)
This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound following oral administration in rats.
Animals:
-
Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single dose of this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Phospholipase D Signaling Pathway
Caption: The Phospholipase D (PLD) signaling pathway inhibited by this compound.
Experimental Workflow: In Vitro Receptor Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Catalepsy Test
Caption: Workflow for conducting the catalepsy test in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Ki Database - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Halopemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of Halopemide, a compound of interest for its dual activity as a dopamine receptor antagonist and a phospholipase D (PLD) inhibitor. The synthesis is based on a convergent approach, involving the preparation of a key intermediate, 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, followed by its N-alkylation and subsequent amide coupling. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound, with the IUPAC name N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide, is a molecule that has garnered significant interest in pharmacological research. Initially investigated as a neuroleptic agent due to its dopamine receptor antagonism, it was later identified as a potent inhibitor of phospholipase D (PLD) isozymes, PLD1 and PLD2. This dual functionality makes this compound a valuable tool for studying the roles of these signaling pathways in various physiological and pathological processes. The following protocol outlines a reliable method for its synthesis in a laboratory setting.
Chemical Information
| Characteristic | Value |
| IUPAC Name | N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide |
| CAS Number | 59831-65-1[1] |
| Molecular Formula | C₂₁H₂₂ClFN₄O₂[1] |
| Molecular Weight | 416.88 g/mol [1] |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one. The first step involves the N-alkylation of the piperidine ring with a suitable 2-carbon electrophile bearing a protected amine. The second step is the deprotection of the amine followed by an amide coupling with 4-fluorobenzoyl chloride. An alternative, more direct approach involves the N-alkylation with a pre-functionalized side chain, N-(2-bromoethyl)-4-fluorobenzamide.
Figure 1. Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
-
N-(2-bromoethyl)-4-fluorobenzamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Procedure:
Step 1: Synthesis of N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide (this compound)
-
To a dry round-bottom flask, add 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To this solution, add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Add N-(2-bromoethyl)-4-fluorobenzamide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, N-(2-bromoethyl)-4-fluorobenzamide | K₂CO₃ | DMF | 80-90 | 12-18 | 65-75 (representative) |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.80-7.75 (m, 2H), 7.40-7.35 (m, 1H), 7.15-7.05 (m, 3H), 6.95 (d, J=8.4 Hz, 1H), 6.70 (br s, 1H), 4.30-4.20 (m, 1H), 3.60 (t, J=6.0 Hz, 2H), 3.10 (d, J=11.6 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 2.40-2.30 (m, 2H), 2.10-2.00 (m, 2H), 1.95-1.85 (m, 2H). (Representative spectrum based on chemical structure) |
| Mass Spectrometry (ESI+) | m/z: 417.1 [M+H]⁺ |
Safety Precautions
-
This protocol should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme caution.
-
Alkylaing agents like N-(2-bromoethyl)-4-fluorobenzamide are potentially harmful and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a robust and reproducible method for the synthesis of this compound. This will enable researchers to produce this valuable pharmacological tool for further investigation into its biological activities and potential therapeutic applications. The characterization data provided should serve as a useful reference for confirming the identity and purity of the synthesized compound.
References
Application Notes and Protocols: In Vitro Efficacy of Halopemide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide has been identified as a potent inhibitor of Phospholipase D (PLD), an enzyme family that plays a critical role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD activity has been implicated in numerous pathologies, such as cancer and neurodegenerative diseases. These application notes provide a comprehensive overview of in vitro assays to test the efficacy of this compound as a PLD inhibitor. The protocols detailed below are designed to be robust and reproducible for the evaluation of this compound and its analogs in a research and drug development setting.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the catalytic activity of both PLD1 and PLD2 isoforms.[1][2][3] PLD catalyzes the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA) and choline. PA is a key signaling lipid that recruits and activates a multitude of downstream effector proteins, including mTOR and Raf-1, thereby influencing cell growth, proliferation, and survival.[4][5] By inhibiting PLD, this compound effectively attenuates the production of PA, leading to the modulation of these critical signaling pathways.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against human PLD1 and PLD2 from biochemical and cellular assays.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical | Human PLD1 | 220 | [2][3] |
| Biochemical | Human PLD2 | 310 | [2][3] |
| Cellular | Human PLD1 | 21 | [2][3] |
| Cellular | Human PLD2 | 300 | [2][3] |
Mandatory Visualizations
Caption: this compound inhibits PLD, blocking PA production and downstream signaling.
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
PLD Activity Assay (Deuterated Butanol Incorporation)
This assay measures the transphosphatidylation activity of PLD in the presence of a primary alcohol, deuterated 1-butanol (1-BuOH-d10), which serves as a substrate for PLD, leading to the formation of phosphatidylbutanol-d9 (PtdBuOH-d9). The amount of PtdBuOH-d9 produced is directly proportional to PLD activity.
Materials:
-
Cell line of interest (e.g., HEK293, MDA-MB-231)
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Deuterated 1-butanol (1-BuOH-d10)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., Chloroform, Methanol, HCl)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Add 0.3% (v/v) 1-BuOH-d10 to each well and stimulate PLD activity if required (e.g., with a known agonist like PMA).
-
Incubate for the desired time period (e.g., 30 minutes).
-
Place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Extract total lipids using a modified Bligh and Dyer method.[6]
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the lipid extracts in an appropriate solvent for LC-MS analysis.
-
Quantify the levels of PtdBuOH-d9 species by LC-MS.
-
Normalize the PtdBuOH-d9 levels to a relevant internal standard and/or total phosphate content.
-
Calculate the percent inhibition of PLD activity for each this compound concentration compared to the vehicle control.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Resuspend the pre-treated cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 600 µL of chemoattractant to the lower chamber of the 24-well plate.[8]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Quantify the results and express them as a percentage of migration relative to the vehicle control.
Cell Invasion Assay
This assay is a modification of the cell migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Same as for the Cell Migration Assay
-
Matrigel or other basement membrane extract
Protocol:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell insert membrane with a thin layer of the diluted Matrigel solution.
-
Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
Follow the same procedure as the Cell Migration Assay (steps 1-12), seeding the this compound-treated cells onto the Matrigel-coated inserts.[9] The number of cells that invade through the Matrigel and the membrane is then quantified.
References
- 1. researchgate.net [researchgate.net]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Phospholipase D signaling pathway [kegg.jp]
- 6. Regulation of Phospholipase D Activity and Phosphatidic Acid Production after Purinergic (P2Y6) Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Application Notes and Protocols for Halopemide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide is a potent dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2), enzymes that play a critical role in cellular signaling by hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] Dysregulation of PLD activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of both PLD1 and PLD2 isoforms.[2][3] This inhibition reduces the cellular levels of phosphatidic acid, a critical signaling lipid involved in the activation of downstream pathways that regulate cell proliferation, survival, migration, and invasion. Key pathways influenced by PLD activity include the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound established in various studies. These values can serve as a starting point for determining the optimal concentration for specific cell lines and experimental conditions.
| Parameter | Value | Isoform | Assay Type | Reference |
| IC₅₀ | 220 nM | PLD1 | Biochemical | [2] |
| IC₅₀ | 310 nM | PLD2 | Biochemical | [2] |
| IC₅₀ | 21 nM | PLD1 | Cellular | [2] |
| IC₅₀ | 300 nM | PLD2 | Cellular | [2] |
Note: IC₅₀ values can vary between different cell lines and experimental setups. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a 10 mM stock of this compound (Molecular Weight: 416.9 g/mol ), dissolve 4.17 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathways
This protocol allows for the examination of changes in protein expression and phosphorylation in key signaling pathways upon this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PLD1, anti-PLD2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits PLD1/2, downregulating PI3K/Akt/mTOR and MAPK/ERK pathways.
Experimental Workflow for this compound Treatment
Caption: General workflow for in vitro experiments using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Halopemide Administration in Animal Models of Disease
Introduction
Halopemide is a research compound initially developed as a psychotropic agent and later identified through high-throughput screening as an inhibitor of Phospholipase D (PLD), with a preference for the PLD2 isoform.[1][2][3] Its ability to modulate the PLD signaling pathway makes it a valuable tool for investigating cellular processes such as membrane trafficking, cell proliferation, and cytoskeletal organization.[4][5] These notes provide an overview and detailed protocols for the application of this compound and its analogs in preclinical animal models of cancer and schizophrenia, targeting researchers in drug discovery and development.
Mechanism of Action: The Phospholipase D (PLD) Signaling Pathway
This compound exerts its primary effect by inhibiting Phospholipase D (PLD). PLD is a crucial enzyme that hydrolyzes phosphatidylcholine (PC), a major component of cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[4] PA acts as a critical signaling node, directly binding to and activating a variety of downstream effector proteins.[5]
Key downstream targets of PA include:
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and metabolism. PA binds to mTOR, promoting its activity.[1][4]
-
Raf-1 Kinase: A key component of the MAPK/ERK signaling cascade that controls cell proliferation and survival.[5]
-
Sphingosine Kinase 1 (SK1): An enzyme that produces sphingosine-1-phosphate (S1P), another important signaling lipid involved in cell survival and proliferation.[4]
By inhibiting PLD, this compound reduces the production of PA, thereby attenuating these downstream signaling pathways. This mechanism underlies its potential therapeutic effects in diseases characterized by dysregulated cell growth and signaling, such as cancer.[6]
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. KEGG PATHWAY: map04072 [genome.jp]
- 6. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Halopemide in Tissue by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Halopemide in tissue samples. The protocol provides a detailed procedure for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis using a triple quadrupole mass spectrometer. This method is suitable for researchers in drug metabolism and pharmacokinetics (DMPK), toxicology, and other scientific fields requiring accurate measurement of this compound concentrations in various tissue matrices.
Introduction
This compound is a dopamine receptor antagonist and a potent inhibitor of phospholipase D (PLD), with inhibitory activity against both PLD1 and PLD2 isoforms.[1] Its ability to modulate these critical signaling pathways makes it a valuable tool for research in neuroscience and oncology.[2] Accurate quantification of this compound in tissue is essential for understanding its distribution, efficacy, and potential toxicity in preclinical studies. This document provides a comprehensive protocol for the extraction and LC-MS/MS analysis of this compound from tissue.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective extraction and chromatographic method.
| Property | Value | Reference |
| Molecular Formula | C21H22ClFN4O2 | [3] |
| Molecular Weight | 416.9 g/mol | [3] |
| Precursor Ion ([M+H]+) | m/z 417.1 | [3] |
| Solubility | Soluble in DMSO and Dimethylformamide | [1][2] |
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Oasis HLB 3 cc/60 mg Solid Phase Extraction (SPE) cartridges
-
Tissue homogenization tubes with ceramic beads
-
Homogenizer (e.g., Bead Ruptor, Precellys)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation
The following protocol outlines the steps for extracting this compound from tissue samples.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue into a homogenization tube.
-
Add 500 µL of ice-cold PBS.
-
Spike with 10 µL of internal standard solution (e.g., this compound-d4 at 100 ng/mL).
-
Homogenize the tissue using a bead-based homogenizer until a uniform lysate is achieved.
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for solid-phase extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound and the internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 417.1 | 252.1 | 35 | 80 |
| This compound | 417.1 | 166.1 | 45 | 80 |
| This compound-d4 (IS) | 421.1 | 256.1 | 35 | 80 |
Method Performance (Hypothetical Data)
The following tables present hypothetical performance data for the described method to illustrate its expected capabilities.
Table 5: Calibration Curve Performance
| Concentration Range (ng/mL) | R² | Accuracy (%) | Precision (%CV) |
| 0.1 - 1000 | > 0.995 | 85 - 115 | < 15 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 80 - 120 |
| Low | 0.3 | < 10 | < 10 | 90 - 110 |
| Mid | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 7: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Inhibition of the Phospholipase D signaling pathway by this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in tissue samples. The described sample preparation technique, combining tissue homogenization and solid-phase extraction, ensures high recovery and minimal matrix effects. The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of this compound. This method can be readily implemented in research laboratories for pharmacokinetic and drug distribution studies of this compound.
References
Application Notes and Protocols for Studying Halopemide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Halopemide, a known inhibitor of Phospholipase D (PLD), in various cancer cell lines. The protocols detailed below cover essential in vitro assays to characterize the anti-cancer properties of this compound, including its impact on cell viability, apoptosis, and key signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a piperidinol derivative that has been identified as a dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). PLD enzymes are critical regulators of intracellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). Elevated PLD activity is frequently observed in various cancers and is associated with increased cell proliferation, survival, migration, and chemoresistance.
By inhibiting PLD, this compound disrupts the production of PA, thereby attenuating the activation of downstream signaling cascades that are crucial for cancer progression. These pathways include the PI3K/Akt/mTOR and MAPK/ERK signaling axes, which are central to cell growth, survival, and proliferation.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its enzymatic activity against PLD isoforms. It is important to note that while this compound is a potent PLD inhibitor, its direct cytotoxic IC50 values across a wide range of cancer cell lines are not extensively documented in publicly available literature. Researchers are encouraged to determine the specific IC50 for their cell line of interest using the cell viability protocol provided below.
| Target | IC50 (nM) | Reference |
| PLD1 (cellular) | 5.6 | [1] |
| PLD2 (cellular) | 20 | [1] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the DMSO stock in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of PLD Signaling Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PLD signaling pathway.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLD1, anti-PLD2, anti-phospho-PLD1 (Thr147), anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody such as GAPDH or β-actin.
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound inhibits PLD, blocking downstream pro-survival signaling.
Caption: Workflow for assessing this compound's effects on cancer cells.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Halopemide in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halopemide is recognized as a dual inhibitor of phospholipase D1 (PLD1) and PLD2, enzymes implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[1][2] PLD activity is linked to the processing of amyloid precursor protein (APP) and the signaling cascades downstream of amyloid-beta (Aβ) and tau, making it a potential therapeutic target.[1][3] While this compound itself exhibits poor brain penetration, limiting its direct in vivo application for central nervous system (CNS) disorders, its derivatives and other PLD inhibitors have shown promise in preclinical models.[4][5] These application notes provide a comprehensive overview of this compound's in vitro activity and present detailed protocols for its use in relevant cellular assays. Furthermore, it includes extrapolated in vivo protocols based on studies with brain-penetrant PLD inhibitors, offering a framework for the preclinical evaluation of this compound analogs with improved CNS bioavailability.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |
| PLD1 | Biochemical | 220 | Purified human PLD1 | [2] |
| PLD2 | Biochemical | 310 | Purified human PLD2 | [2] |
| PLD1 | Cellular | 21 | Not specified | [2] |
| PLD2 | Cellular | 300 | Not specified | [2] |
Note: The discrepancy between biochemical and cellular IC₅₀ values may be attributed to cell permeability, off-target effects, or assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving PLD in the context of Alzheimer's disease and a general workflow for evaluating PLD inhibitors.
Experimental Protocols
In Vitro PLD Activity Assay (Cell-Based)
This protocol is adapted from established methods to measure PLD activity in cultured cells.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
[³H]-palmitic acid
-
1-Butanol
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Labeling:
-
Plate SH-SY5Y cells in 12-well plates and grow to 80-90% confluency.
-
Label cells by incubating with [³H]-palmitic acid (1 µCi/mL) in serum-free medium for 18-24 hours. This incorporates the radiolabel into cellular phospholipids, including phosphatidylcholine (PC), the substrate for PLD.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Wash the labeled cells with PBS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in serum-free medium for 30 minutes. Include a vehicle control (DMSO).
-
-
PLD Activation and Transphosphatidylation:
-
Add 1-butanol to a final concentration of 0.3% (v/v) to all wells. In the presence of a primary alcohol like 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PBut) instead of phosphatidic acid. PBut is a specific product of PLD activity.
-
Stimulate PLD activity by adding an appropriate agonist (e.g., phorbol 12-myristate 13-acetate (PMA) at 100 nM or Aβ oligomers at 500 nM) and incubate for 30-60 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a Bligh-Dyer lipid extraction using chloroform and methanol.
-
Separate the lipids by TLC using a suitable solvent system (e.g., chloroform/methanol/acetic acid).
-
Identify the [³H]-PBut spot by co-migration with a PBut standard.
-
Scrape the PBut spot and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLD activity relative to the total [³H]-lipid radioactivity.
-
Plot the PLD activity against the concentration of this compound to determine the IC₅₀ value.
-
In Vitro Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons.
-
Aβ₁₋₄₂ peptides
-
This compound
-
MTT or LDH assay kit
-
Cell culture reagents
Procedure:
-
Cell Culture:
-
Plate cells in 96-well plates at an appropriate density and allow them to adhere and differentiate if necessary.
-
-
Preparation of Aβ Oligomers:
-
Prepare oligomeric Aβ₁₋₄₂ according to established protocols (e.g., by dissolving in HFIP, evaporating, and resuspending in DMSO followed by dilution in culture medium and incubation).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Add the prepared Aβ oligomers (e.g., 1-10 µM) to the wells and incubate for 24-48 hours.
-
Include control wells: untreated cells, cells treated with vehicle only, cells treated with this compound only, and cells treated with Aβ oligomers only.
-
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add solubilization solution and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the concentration of this compound that provides significant neuroprotection.
-
Western Blot Protocol for Autophagy Flux
This protocol measures the effect of this compound on autophagy by monitoring the levels of LC3-II and p62.
Materials:
-
Neuronal cells
-
This compound
-
Bafilomycin A1 (autophagy inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Plate neuronal cells and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).
-
For autophagy flux analysis, treat a parallel set of cells with this compound in the presence or absence of Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period. Bafilomycin A1 blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is active.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of LC3-II and p62 to the loading control (β-actin).
-
An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagy. An accumulation of LC3-II in the presence of Bafilomycin A1 confirms an increase in autophagic flux.
-
Sigma-2 Receptor Binding Assay
This protocol is a competitive radioligand binding assay to determine the affinity of this compound for the sigma-2 receptor.[6][7][8][9]
Materials:
-
Rat liver membrane preparation (a rich source of sigma-2 receptors)
-
[³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the rat liver membrane preparation (e.g., 100-200 µg protein), [³H]-DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 3-5 nM), and (+)-pentazocine (100 nM) in the assay buffer.
-
-
Competition:
-
Add varying concentrations of unlabeled this compound (e.g., 0.1 nM to 100 µM).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Proposed In Vivo Efficacy Study in a 3xTg-AD Mouse Model (Hypothetical, based on a brain-penetrant analog)
This protocol is adapted from studies on the this compound derivative VU0155069 in the 3xTg-AD mouse model and serves as a template for a brain-penetrant analog.[4]
Animals:
-
3xTg-AD mice and age-matched wild-type controls. The 3xTg-AD model develops both Aβ and tau pathology.[10][11]
Treatment Regimen:
-
Drug Formulation: Prepare the brain-penetrant this compound analog in a suitable vehicle (e.g., saline or a solution containing DMSO and Tween 80).
-
Dosage and Administration: Based on the study with VU0155069, a dose of 1 mg/kg administered intraperitoneally (i.p.) every other day for one month could be a starting point.[4] The treatment could be initiated at an age when pathology is emerging (e.g., 5-6 months in 3xTg-AD mice).[4]
Behavioral Assessments:
-
Novel Object Recognition (NOR) Test: To assess learning and memory.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.
Biochemical and Histological Analysis (post-mortem):
-
Brain Tissue Collection: Perfuse the mice and collect brain hemispheres. One hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.
-
Immunohistochemistry:
-
Stain for Aβ plaques (e.g., using 6E10 antibody).
-
Stain for hyperphosphorylated tau (e.g., using AT8 antibody).
-
Stain for microgliosis (e.g., using Iba1 antibody) and astrocytosis (e.g., using GFAP antibody) to assess neuroinflammation.
-
-
Western Blotting:
-
Measure levels of Aβ monomers and oligomers.
-
Assess levels of total and phosphorylated tau.
-
Analyze markers of synaptic integrity (e.g., synaptophysin, PSD-95).
-
Confirm target engagement by measuring PLD activity or downstream signaling molecules.
-
Conclusion
This compound serves as a valuable research tool for studying the role of PLD in neurodegenerative processes in vitro. While its utility in vivo is hampered by poor brain penetrability, the provided protocols offer a robust framework for its cellular characterization. The extrapolated in vivo protocols, based on brain-penetrant analogs, provide a clear roadmap for the preclinical development of next-generation PLD inhibitors for the treatment of neurodegenerative diseases. Further research should focus on developing this compound derivatives with improved pharmacokinetic properties to fully explore the therapeutic potential of PLD inhibition in the CNS.
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Phospholipase D1 Activity Improves the Recovery of Neurological Function in Mice with Ischemic Stroke [slarc.org.cn]
- 4. Suppressing aberrant phospholipase D1 signaling in 3xTg Alzheimer’s disease mouse model promotes synaptic resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Combined Chronic Low-Dose Soluble Epoxide Hydrolase and Acetylcholinesterase Pharmacological Inhibition Promotes Memory Reinstatement in Alzheimer’s Disease Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Characterization of the 3xTg-AD mouse model of Alzheimer's disease: part 2. Behavioral and cognitive changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Halopemide as a Chemical Probe for Phospholipase D (PLD) Signaling
Introduction Phospholipase D (PLD) enzymes are critical regulators of cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA) and choline.[1][2][3] PA is a key signaling molecule that influences a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[4][5] The two primary mammalian isoforms, PLD1 and PLD2, share sequence homology but are subject to different regulatory mechanisms, implicating them in distinct physiological and pathological pathways, including cancer and neurodegenerative diseases.[3][6]
Halopemide, a psychotropic agent originally developed as a dopamine receptor antagonist, was identified through high-throughput screening as a direct inhibitor of PLD2.[7][8][9] Subsequent characterization revealed it to be a potent, dual inhibitor of both PLD1 and PLD2.[3][10][11] Despite its lack of isoform selectivity and potential for off-target effects due to its polypharmacology, this compound served as a foundational chemical scaffold.[6][8] Its discovery catalyzed the development of next-generation, highly potent, and isoform-selective PLD inhibitors, making it a crucial tool for dissecting PLD signaling pathways.[3][7]
These notes provide researchers, scientists, and drug development professionals with an overview of this compound's properties, quantitative data on its inhibitory activity, and detailed protocols for its application as a chemical probe in studying PLD signaling.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against the primary human PLD isoforms is summarized below. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human PLD1 | 220 | In Vitro Biochemical | Xcess Biosciences[10] |
| This compound | Human PLD2 | 310 | In Vitro Biochemical | Xcess Biosciences[10] |
| This compound | Human PLD2 | 1500 | In Vitro Biochemical | Monovich et al., 2007[8][9] |
Signaling Pathway and Mechanism of Action
PLD is activated by a wide range of stimuli, including growth factors and G protein-coupled receptor (GPCR) agonists.[1][4] Upon activation, PLD hydrolyzes phosphatidylcholine (PC) at the plasma membrane to produce phosphatidic acid (PA). PA can then be further metabolized or act as a signaling platform to recruit and activate downstream effector proteins, such as mTOR and Raf kinase, thereby influencing cell growth and proliferation pathways like the Ras/ERK cascade.[4] this compound acts as a direct inhibitor of PLD, blocking the production of PA and thereby attenuating these downstream signaling events.
Experimental Protocols
Protocol 1: In Vitro PLD Inhibition Assay (Biochemical)
This protocol describes a method to measure the direct inhibitory effect of this compound on purified PLD enzyme activity.
Materials:
-
Purified recombinant human PLD1 or PLD2
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
Phosphatidylcholine (PC) substrate
-
Triton X-100
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Substrate Vesicles: Prepare mixed micelles by sonicating phosphatidylcholine (PC) with Triton X-100 in Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the purified PLD enzyme to the working concentration in cold Assay Buffer.
-
Reaction Initiation: In a 96-well plate, add the substrate vesicles, the diluted this compound (or DMSO control), and finally the diluted PLD enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the production of choline or a labeled PA derivative using a commercially available fluorescence or colorimetric assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based PLD Activity Assay (Transphosphatidylation)
This protocol measures PLD activity within intact cells by leveraging its unique ability to perform a transphosphatidylation reaction in the presence of a primary alcohol. This is the gold-standard method for assessing PLD activity in a cellular context.[8]
Materials:
-
Cell line of interest (e.g., Calu-1, A549)
-
Cell culture medium and supplements
-
Radioactive lipid precursor (e.g., [3H]-myristic acid or [3H]-palmitic acid)
-
This compound stock solution (in DMSO)
-
PLD agonist/stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Primary alcohol (e.g., 1-butanol or n-butanol, typically 0.3-0.5% v/v)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Plate cells in 12-well or 24-well plates and grow to near confluency.
-
Radiolabeling: Label cellular lipid pools by incubating the cells with a radioactive lipid precursor (e.g., [3H]-myristic acid) in serum-free medium for 18-24 hours.
-
Inhibitor Pre-treatment: Wash cells with PBS and pre-incubate with varying concentrations of this compound (or DMSO for control) in fresh medium for 30-60 minutes.
-
Transphosphatidylation Reaction: Add a primary alcohol (e.g., 1-butanol to a final concentration of 0.3%) to each well. Immediately after, add the PLD agonist (e.g., PMA) to stimulate PLD activity. Incubate for 15-30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by aspirating the medium and adding ice-cold methanol. Lyse the cells and perform a lipid extraction (e.g., using the Bligh-Dyer method with chloroform/methanol/HCl).
-
Lipid Separation: Separate the extracted lipids using Thin-Layer Chromatography (TLC). The solvent system should be optimized to separate phosphatidylbutanol (PBut), the product of the transphosphatidylation reaction, from other phospholipids.
-
Quantification: Scrape the silica from the TLC plate corresponding to the PBut band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express the PBut counts as a percentage of total radiolabeled lipids to normalize for variations in cell number and labeling. Calculate the inhibition of PLD activity at each this compound concentration relative to the stimulated DMSO control.
Evolution of PLD Inhibitors from the this compound Scaffold
This compound's discovery was a pivotal moment for the PLD field. Although it is a dual inhibitor with known off-target activities, its chemical structure provided a validated starting point for medicinal chemistry efforts. These campaigns led to the development of analogs with significantly improved potency and, critically, isoform-selectivity, allowing for a more precise interrogation of the distinct roles of PLD1 and PLD2.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethylbenzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 (PLD2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Phospholipase D signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 6. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Halopemide-Based Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing clinical trials of Halopemide and its analogs, focusing on their mechanism of action as Phospholipase D (PLD) inhibitors. The provided protocols and data summaries are intended to guide the development of robust clinical investigation plans.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of Phospholipase D (PLD), an enzyme crucial for hydrolyzing phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1] PA is a key signaling molecule involved in a multitude of cellular processes, including cell proliferation, differentiation, and vesicular trafficking, through the activation of downstream effectors such as mTOR, Ras/MEK/ERK, and Sphingosine Kinase 1 (SK1).[2][3] this compound was initially identified as a PLD2 inhibitor but also demonstrates activity against PLD1.[4] Its historical use in clinical trials for neuropsychiatric conditions like schizophrenia and autism at doses of 20-60 mg/kg, achieving plasma concentrations of 100-360 ng/mL without significant adverse effects, suggests a favorable safety profile and provides a strong basis for further clinical investigation.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs, providing a basis for dose selection and pharmacokinetic modeling in future clinical trials.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Human PLD1 | 220 | Biochemical | [4][6] |
| Human PLD2 | 310 | Biochemical | [4][6] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of this compound and Analogs
| Compound | Parameter | Species | Value | Units | Reference |
| This compound | Effective Plasma Conc. | Human | 100 - 360 | ng/mL | [4][5] |
| This compound | Administered Dose | Human | 20 - 60 | mg/kg | [4][5] |
| ML299 (analog) | Cellular IC50 (PLD1) | - | 5.6 | nM | [7] |
| ML299 (analog) | Cellular IC50 (PLD2) | - | 20 | nM | [7] |
| ML299 (analog) | Brain/Plasma Ratio | Mouse | 0.44 | - | [8] |
Signaling Pathway
The diagram below illustrates the central role of PLD in cellular signaling and the mechanism of action of this compound.
Experimental Protocols
In Vitro PLD Inhibition Assay (Colorimetric)
This protocol provides a method for quantifying the inhibitory activity of this compound on PLD in a biochemical assay.
Materials:
-
Purified recombinant human PLD1 or PLD2
-
Phosphatidylcholine (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, choline oxidase, HRP, and Amplex Red.
-
Add phosphatidylcholine substrate to the reaction mixture.
-
Dispense the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the reaction by adding purified PLD enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell-Based PLD Activity Assay
This protocol measures the effect of this compound on PLD activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
Cell culture medium and supplements
-
[³H]-palmitic acid or other suitable radiolabel
-
This compound (or other test compounds)
-
PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Scintillation fluid and counter
-
Thin-layer chromatography (TLC) plates and developing solvents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Label the cells by incubating with [³H]-palmitic acid in the culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a PLD activator (e.g., PMA) for 15-30 minutes.
-
Stop the reaction and extract the lipids from the cells.
-
Separate the radiolabeled phosphatidic acid from other lipids using TLC.
-
Quantify the amount of [³H]-phosphatidic acid using a scintillation counter.
-
Determine the effect of this compound on PLD activity by comparing the amount of [³H]-phosphatidic acid in treated versus control cells.
Clinical Trial Design Framework
The following provides a template for a Phase I/IIa clinical trial to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of a this compound-based therapy.
Study Objectives
-
Primary Objective: To evaluate the safety and tolerability of ascending doses of this compound-based therapy in the target patient population.
-
Secondary Objectives:
-
To determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D).
-
To characterize the pharmacokinetic (PK) profile of the therapy.
-
To assess preliminary evidence of anti-tumor activity or symptomatic improvement in the target indication.
-
Patient Population
Inclusion Criteria:
-
Diagnosis of the target disease (e.g., specific cancer type, schizophrenia, autism spectrum disorder).
-
Age 18-75 years.
-
Adequate organ function (hematological, renal, and hepatic).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 (for oncology trials).
-
Written informed consent.
Exclusion Criteria:
-
Prior treatment with a PLD inhibitor.
-
Significant cardiovascular, pulmonary, or other systemic diseases.
-
Known central nervous system metastases (for certain oncology trials).
-
Concurrent use of other investigational drugs.
Study Design
-
Phase I (Dose Escalation): A standard 3+3 dose-escalation design will be employed. Cohorts of 3-6 patients will receive escalating doses of the this compound-based therapy. The starting dose will be based on preclinical toxicology data. Dose-limiting toxicities (DLTs) will be monitored to determine the MTD.
-
Phase IIa (Cohort Expansion): Once the MTD is established, an expansion cohort of patients will be enrolled to further evaluate the safety, PK, and preliminary efficacy of the therapy at the MTD.
Treatment Plan
-
Administration: The route of administration (e.g., oral, intravenous) will be based on the formulation of the this compound-based therapy.
-
Dosing Schedule: A once-daily or twice-daily dosing schedule is anticipated based on preclinical data.
-
Treatment Duration: Treatment will continue in cycles (e.g., 21 or 28 days) until disease progression, unacceptable toxicity, or patient withdrawal.
Assessments
-
Safety: Adverse events will be monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Vital signs, physical examinations, and laboratory tests will be performed at regular intervals.
-
Pharmacokinetics: Blood samples will be collected at specified time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Efficacy:
-
Oncology: Tumor assessments will be performed at baseline and every 6-8 weeks using appropriate imaging modalities (e.g., CT, MRI) and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Neuropsychiatric: Standardized rating scales (e.g., Positive and Negative Syndrome Scale [PANSS] for schizophrenia, Aberrant Behavior Checklist [ABC] for autism) will be used to assess changes in symptoms.
-
Preclinical Efficacy Assessment Protocols
Animal Models for Schizophrenia
-
Model: Pharmacologically-induced models (e.g., using NMDA receptor antagonists like ketamine or PCP) or genetic models can be utilized.
-
Behavioral Tests:
-
Prepulse Inhibition (PPI) of the startle reflex: To assess sensorimotor gating deficits.
-
Social Interaction Test: To evaluate negative symptoms like social withdrawal.
-
Novel Object Recognition Test: To assess cognitive deficits.
-
Animal Models for Autism Spectrum Disorder
-
Model: Genetic models (e.g., Fmr1 knockout mice for Fragile X syndrome, a condition with high rates of autism) or inbred strains with known social deficits (e.g., BTBR T+ Itpr3tf/J).
-
Behavioral Tests:
-
Three-Chamber Social Approach Task: To measure social preference and novelty.
-
Marble Burying Test: To assess repetitive and compulsive-like behaviors.
-
Ultrasonic Vocalization Analysis: To evaluate social communication in pups.
-
These application notes and protocols provide a foundational guide for the clinical development of this compound-based therapies. It is crucial to adapt these frameworks to the specific therapeutic agent, target indication, and regulatory requirements.
References
- 1. Recent advances in animal model experimentation in autism research | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of autism spectrum disorders: Information for neurotoxicologists - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Halopemide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Halopemide, a phospholipase D (PLD) inhibitor, for in vivo research applications. Proper solubilization and formulation are critical for ensuring accurate dosing, bioavailability, and minimizing vehicle-related toxicity in animal models.
Physicochemical Properties of this compound
This compound is a weakly basic compound with poor aqueous solubility, necessitating the use of organic solvents or co-solvent systems for in vivo administration.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤10 mg/mL to 55 mg/mL[1][2] | Sonication may be required to achieve higher concentrations.[2] Use of high-purity, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | 20 mg/mL[1] | Due to potential toxicity, DMF is less commonly used as a vehicle in in vivo studies compared to DMSO. |
| Water | Insoluble | |
| Ethanol | Soluble (in theory) | Practical solubility may be limited. Often used as a co-solvent. |
Recommended Solvents and Vehicles for In Vivo Administration
The choice of vehicle for this compound administration depends on the desired route of administration (e.g., oral, intraperitoneal) and the target concentration. Dimethyl sulfoxide (DMSO) is the most common primary solvent due to its high solubilizing capacity for this compound. However, high concentrations of DMSO can be toxic to animals. Therefore, it is crucial to use the lowest possible concentration of DMSO and dilute it with a suitable co-solvent.
Table 2: Maximum Tolerated DMSO Concentrations in Mice
| Route of Administration | Maximum Tolerated Concentration | Notes |
| Oral (Gavage) | ~5-10% in a suitable vehicle[3] | Higher concentrations can cause gastrointestinal irritation. The oral LD50 for DMSO in mice is approximately 7 mL/kg.[4] |
| Intraperitoneal (IP) Injection | Ideally <1%, up to 10% with caution[1][5] | Higher concentrations can cause peritoneal irritation, inflammation, and pain.[6] A vehicle control group is essential. |
Experimental Protocols
Note: Always prepare fresh solutions on the day of the experiment. Ensure all components are sterile, especially for intraperitoneal injections.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol outlines the preparation of a this compound solution in a DMSO/PEG400/Water co-solvent system, a common vehicle for oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the minimum volume of DMSO required to completely dissolve the this compound. For example, to prepare a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, first dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly. If necessary, briefly sonicate the mixture in a water bath to aid dissolution.
-
Addition of Co-solvent (PEG400): Add the required volume of PEG400. A common ratio is 10% DMSO and 40% PEG400. Continuing the example, add 4 mL of PEG400 to the DMSO/Halopemide solution. Vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile water or saline to reach the final desired volume and concentration. For the example, add 5 mL of sterile water to bring the total volume to 10 mL. This results in a final vehicle composition of 10% DMSO, 40% PEG400, and 50% water.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of DMSO or PEG400, while staying within tolerated limits.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
For IP injections, it is critical to minimize the concentration of DMSO to avoid peritoneal irritation. This protocol utilizes a DMSO/Tween 80/Saline vehicle.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the absolute minimum volume of DMSO required to dissolve the this compound. For instance, to prepare a final solution with 1% DMSO, dissolve the total required amount of this compound in a volume of DMSO that will constitute 1% of the final volume.
-
Addition of Surfactant (Tween 80): Add a small amount of Tween 80 to the DMSO/Halopemide solution. A final concentration of 0.5% to 5% Tween 80 is often used to maintain the compound in suspension. Vortex to mix.
-
Final Dilution with Saline: Slowly add sterile 0.9% saline while vortexing to reach the final desired volume. The slow addition is crucial to prevent precipitation of the compound.
-
Final Mixing and Inspection: Vortex the final suspension thoroughly. The solution may appear as a fine, homogenous suspension. It is essential to ensure the suspension is uniform before each injection. A vehicle control group receiving the same DMSO/Tween 80/Saline mixture is mandatory for IP administration studies.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for selecting a suitable solvent and preparing a this compound formulation for in vivo studies.
Caption: Workflow for preparing this compound solutions for in vivo studies.
Signaling Pathway Visualization
This compound is an inhibitor of Phospholipase D (PLD). The following diagram illustrates the canonical PLD signaling pathway that is targeted by this compound.
Caption: this compound inhibits PLD, blocking downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Halopemide Technical Support Center: Troubleshooting Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered with the solubility and stability of halopemide when using Dimethyl Sulfoxide (DMSO) as a solvent. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in optimizing their experimental workflow and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For laboratory research, DMSO is a common and effective solvent for dissolving this compound.[1][2][] Other solvents such as dimethylformamide (DMF) have also been reported.[2][] For in vivo studies, the choice of vehicle should be carefully considered based on the experimental model and administration route.
2. What is the maximum solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies slightly among suppliers but is generally high. For ease of comparison, the solubility data is summarized in the table below.
| Supplier | Solubility in DMSO | Molar Concentration (mM) |
| TargetMol | 55 mg/mL | 131.93 mM |
| APExBIO | ≤10 mg/mL | - |
| Cayman Chemical | 10 mg/mL | - |
Note: It is always recommended to consult the product-specific datasheet from your supplier for the most accurate solubility information.
3. My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Exceeding Solubility Limit: Ensure you have not exceeded the maximum solubility of this compound in DMSO. Refer to the table above and your supplier's datasheet.
-
Low-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in DMSO can decrease the solubility of hydrophobic compounds like this compound. Always use high-purity, anhydrous DMSO, and handle it in a way that minimizes exposure to air.
-
Temperature Effects: this compound solubility may be temperature-dependent. Gentle warming and sonication can aid in dissolution.[1] However, avoid excessive heat, which could promote degradation.
-
Improper Storage: If the stock solution was not stored properly (e.g., at the wrong temperature or with exposure to moisture), the compound may have precipitated out of solution.
Troubleshooting Steps:
-
Gently warm the solution in a water bath (e.g., 37°C) and sonicate for a short period.
-
If precipitation persists, you may have a supersaturated solution. Consider diluting the solution to a lower concentration.
-
For future preparations, ensure you are using fresh, anhydrous DMSO and proper storage techniques.
4. How should I prepare and store this compound stock solutions in DMSO?
To ensure the stability and longevity of your this compound stock solution, follow these best practices:
-
Preparation:
-
Use high-purity, anhydrous DMSO.
-
Prepare the solution in a sterile environment to prevent microbial contamination.
-
If necessary, use gentle warming and sonication to facilitate dissolution.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C for long-term storage.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect from light by using amber vials or by wrapping the vials in foil.
-
5. How many times can I freeze and thaw my this compound DMSO stock solution?
While there is no specific data on this compound, it is a general best practice to minimize freeze-thaw cycles for any compound in DMSO solution to prevent degradation and ensure concentration accuracy. It is highly recommended to aliquot stock solutions into single-use volumes.
Troubleshooting Guide: Stability Issues
Problem: I am observing inconsistent results in my experiments using a this compound DMSO stock solution.
Inconsistent results may be a sign of compound degradation. While specific degradation pathways for this compound in DMSO are not well-documented in publicly available literature, general principles of small molecule stability in DMSO suggest potential for hydrolysis, oxidation, and photodegradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis | DMSO can absorb water, which may lead to hydrolysis of susceptible functional groups. Solution: Use anhydrous DMSO and store stock solutions in tightly sealed containers with desiccant. |
| Oxidation | Exposure to air can lead to oxidation. Solution: After preparing the stock solution, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. Store in tightly capped vials. |
| Photodegradation | Exposure to light can cause degradation of light-sensitive compounds. Solution: Prepare and store this compound solutions in amber vials or protect them from light by wrapping them in aluminum foil. |
| Improper Storage Temperature | Storing at room temperature for extended periods can accelerate degradation. Solution: For long-term storage, keep DMSO stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C may be acceptable, but consult stability data if available. |
| Repeated Freeze-Thaw Cycles | This can lead to degradation and affect the concentration of your solution. Solution: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound in a DMSO stock solution.
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions and to detect the formation of any degradation products.
Materials:
-
This compound powder
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Storage Conditions:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 2.
-
-
Data Analysis:
-
For each time point and condition, compare the peak area of this compound to the peak area at time zero to calculate the percentage of this compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to elute this compound and potential degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Signaling Pathways and Experimental Workflows
This compound as a Phospholipase D (PLD) Inhibitor
This compound is known to inhibit both PLD1 and PLD2. The simplified signaling pathway below illustrates the role of PLD and the point of inhibition by this compound.
Caption: Inhibition of the PLD signaling pathway by this compound.
This compound as a Dopamine D2 Receptor Antagonist
This compound also acts as an antagonist of the Dopamine D2 receptor (D2R), which is a G-protein coupled receptor (GPCR). The diagram below shows the canonical D2R signaling pathway and its inhibition by this compound.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for conducting a stability study of this compound in DMSO.
Caption: Workflow for a this compound stability study using HPLC.
References
Halopemide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Halopemide in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound is primarily known as a dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2). However, it was originally developed as a psychotropic agent and exhibits significant polypharmacology, meaning it interacts with multiple unintended targets. Its off-target profile is extensive, with notable activity at various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. In a broad screening panel of 68 targets, this compound was found to be active at 41, highlighting its promiscuous nature.
Q2: We are observing effects in our cellular assay that are inconsistent with PLD inhibition. What could be the cause?
A2: If the observed cellular phenotype cannot be attributed to the inhibition of PLD1 or PLD2, it is highly likely due to one of this compound's numerous off-target effects. We recommend considering the following possibilities:
-
GPCR-mediated signaling: this compound interacts with a variety of dopamine, serotonin, and adrenergic receptors. Activation or inhibition of these receptors can trigger a cascade of downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels, which could explain the unexpected phenotype.
-
Ion channel modulation: Although less characterized, interaction with ion channels is a possibility given this compound's structural similarities to other antipsychotics known to affect ion channel function.
-
Kinase activity: Off-target effects on various kinases could also lead to unexpected signaling outcomes.
To investigate these possibilities, we recommend performing counter-screening assays against a panel of relevant GPCRs, ion channels, and kinases.
Q3: How can I differentiate between on-target PLD inhibition and off-target effects in my experiments?
A3: To dissect the specific contribution of PLD inhibition versus off-target effects, consider the following experimental approaches:
-
Use of a more specific PLD inhibitor: Compare the cellular effects of this compound with a more selective PLD inhibitor that has a cleaner off-target profile. If the phenotype persists with the more specific inhibitor, it is more likely to be a result of PLD inhibition.
-
Rescue experiments: If you hypothesize that an off-target effect on a specific receptor is responsible for the observed phenotype, try to rescue the effect by co-treating the cells with a selective antagonist for that receptor.
-
PLD1/2 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PLD1 and/or PLD2. If the phenotype observed with this compound is still present in the knockdown/knockout cells, it is likely an off-target effect.
Q4: What are the typical downstream signaling pathways affected by this compound's off-target GPCR interactions?
A4: this compound's interaction with dopamine, serotonin, and adrenergic receptors can modulate several key signaling pathways:
-
Dopamine Receptors (e.g., D2-like): Typically couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Serotonin Receptors (e.g., 5-HT2 family): Often couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular Ca2+ and activation of protein kinase C (PKC).
-
Adrenergic Receptors (e.g., β-adrenergic): Primarily couple to Gαs, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
These are general examples, and the specific downstream effects will depend on the receptor subtype and the cellular context.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in intracellular cAMP | Off-target activation of a Gαs-coupled receptor (e.g., β-adrenergic receptor). | 1. Perform a cAMP assay to confirm the observation. 2. Co-treat with a known antagonist for the suspected Gαs-coupled receptor to see if the effect is blocked. 3. Screen this compound against a panel of Gαs-coupled receptors. |
| Unexpected decrease in intracellular cAMP | Off-target activation of a Gαi-coupled receptor (e.g., D2-like dopamine receptor). | 1. Perform a cAMP assay to confirm the observation. 2. Co-treat with a known antagonist for the suspected Gαi-coupled receptor to see if the effect is reversed. 3. Screen this compound against a panel of Gαi-coupled receptors. |
| Unexpected increase in intracellular Ca2+ | Off-target activation of a Gαq-coupled receptor (e.g., 5-HT2 serotonin receptor). | 1. Perform a calcium flux assay to confirm the observation. 2. Use a PLC inhibitor (e.g., U73122) to see if the calcium signal is blocked. 3. Co-treat with a known antagonist for the suspected Gαq-coupled receptor. |
| Cell toxicity at working concentrations | Off-target effects on critical cellular pathways or ion channels. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. 2. Lower the concentration of this compound if possible. 3. Consider using a more specific PLD inhibitor. |
| High variability in experimental replicates | Poor solubility or stability of this compound in assay buffer. Off-target effects that are sensitive to minor variations in cell state. | 1. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous buffer. 2. Check for precipitation in the final assay medium. 3. Tightly control cell density, passage number, and other experimental conditions. |
Data Presentation: this compound Off-Target Activity Profile
The following tables summarize the known and potential off-target activities of this compound based on its classification as a promiscuous compound with significant GPCR interactions. The specific values are illustrative and represent the type of data that should be sought from comprehensive screening panels.
Table 1: this compound - On-Target and Primary Off-Target Classes
| Target Class | Primary On-Target | Primary Off-Target Families |
| Enzyme | Phospholipase D (PLD1 & PLD2) | - |
| GPCR | - | Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors |
| Other | - | Various (as indicated by broad panel screening) |
Table 2: Illustrative Off-Target Binding Affinities (Ki) of this compound
| Target | Receptor Family | Illustrative Ki (nM) | Assay Type |
| Dopamine D2 | Dopamine | < 100 | Radioligand Binding |
| Dopamine D3 | Dopamine | < 100 | Radioligand Binding |
| Serotonin 5-HT2A | Serotonin | < 500 | Radioligand Binding |
| Serotonin 5-HT2C | Serotonin | < 1000 | Radioligand Binding |
| Alpha-1 Adrenergic | Adrenergic | < 500 | Radioligand Binding |
| Beta-2 Adrenergic | Adrenergic | > 1000 | Radioligand Binding |
| Histamine H1 | Histamine | < 200 | Radioligand Binding |
Table 3: Illustrative Off-Target Functional Activities (IC50/EC50) of this compound
| Assay Type | Target Pathway | Illustrative IC50/EC50 (µM) | Functional Effect |
| cAMP Assay | Gαi-coupled (e.g., D2) | < 1 | Inhibition of cAMP production |
| cAMP Assay | Gαs-coupled (e.g., β2) | > 10 | No significant effect |
| Calcium Flux Assay | Gαq-coupled (e.g., 5-HT2A) | < 5 | Stimulation of Ca2+ release |
Experimental Protocols
Radioligand Binding Assay for Off-Target GPCRs
Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-Spiperone for D2 receptors)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound dilution, buffer (for total binding), or non-specific binding control.
-
Add the radiolabeled ligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Functional Assay: cAMP Measurement
Objective: To assess the functional effect of this compound on Gαs- or Gαi-coupled receptor activity by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the target GPCR
-
This compound stock solution (in DMSO)
-
Forskolin (a direct activator of adenylyl cyclase, used for Gαi-coupled receptors)
-
A known agonist for the target receptor
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.
-
For Gαs-coupled receptors: Add serial dilutions of this compound or a known agonist to the wells.
-
For Gαi-coupled receptors: Add serial dilutions of this compound, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.
Cellular Functional Assay: Calcium Flux Measurement
Objective: To assess the functional effect of this compound on Gαq-coupled receptor activity by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the target Gαq-coupled GPCR
-
This compound stock solution (in DMSO)
-
A known agonist for the target receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye in the presence of Pluronic F-127 for a specified time at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound or a known agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data to determine the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Generate dose-response curves and determine the EC50 of this compound.
Visualizations
Caption: Off-target signaling pathways of this compound at GPCRs.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Overcoming Halopemide Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Halopemide and other Phospholipase D (PLD) inhibitors in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a potent inhibitor of Phospholipase D (PLD), an enzyme crucial for producing the lipid second messenger, phosphatidic acid (PA).[1] In the context of cancer, this compound is not a traditional cytotoxic agent but rather a targeted inhibitor of signaling pathways that promote cancer cell proliferation, survival, migration, and chemoresistance. It has been shown to inhibit both PLD1 and PLD2 isoforms.[2][3]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific acquired resistance to this compound is not yet extensively documented, potential mechanisms can be inferred from the known functions of the PLD pathway. These may include:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells might bypass PLD inhibition by upregulating parallel pathways that also promote survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][4] Increased PLD activity has been shown to confer resistance to rapamycin, an mTOR inhibitor, suggesting a close relationship between these pathways.[4]
-
Alterations in PLD Isoform Expression: Cancer cells could potentially alter the expression levels of PLD1 and PLD2. Since this compound is a dual inhibitor, a significant shift in the ratio of these isoforms might influence its efficacy.
-
Increased Expression of Downstream Effectors: Cells might increase the expression or activity of proteins downstream of phosphatidic acid that mediate its pro-tumorigenic effects.
-
Metabolic Reprogramming: Cancer cells are known to adapt their metabolism to survive under stress. Resistance to PLD inhibition could involve metabolic reprogramming to reduce dependence on PLD-mediated signaling.[5][6]
Q3: I am observing high variability in my experimental results with this compound. What could be the cause?
A3: High variability can stem from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility and is typically dissolved in solvents like DMSO.[1] Ensure the final DMSO concentration in your cell culture medium is low and consistent across experiments (typically <0.1%) to avoid solvent-induced artifacts. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line-Specific Differences: The expression and activity of PLD isoforms can vary significantly between different cancer cell lines.[7] This can lead to different sensitivities to this compound.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of drug exposure can all influence the outcome of your experiments. Standardize these parameters carefully.
Q4: What are the recommended working concentrations for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the IC50 value for your specific experimental system. Based on the literature, concentrations in the range of 1 µM to 20 µM are often used for in vitro studies.
Troubleshooting Guides
Problem 1: Decreased or No Observed Effect of this compound on Cell Viability or Proliferation
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low PLD Expression/Activity in Cell Line | Verify the expression levels of PLD1 and PLD2 in your cancer cell line using Western blot or qPCR. If expression is low, consider using a cell line with known high PLD activity. |
| Development of Resistance | See FAQ Q2. Consider combination therapies. For example, since PLD activity is linked to mTOR signaling, co-treatment with an mTOR inhibitor like rapamycin could be effective.[4] |
| Incorrect Assay Endpoint | Ensure the chosen assay (e.g., MTT, BrdU) is appropriate for measuring the expected biological effect and that the incubation time is sufficient. |
Problem 2: Inconsistent Results in PLD Activity Assays
| Possible Cause | Troubleshooting Steps |
| Interfering Substances in Sample | Reagents containing SH-groups (e.g., DTT, β-mercaptoethanol), sodium azide, and EDTA can interfere with some colorimetric and fluorometric PLD assays.[8] Ensure your sample preparation buffers are free of these substances. |
| Presence of Endogenous Choline | If your sample contains high levels of choline, it can lead to a high background signal in coupled assays that measure choline production.[8] Consider removing endogenous choline by dialysis or membrane filtration. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate concentration. Refer to the manufacturer's protocol for commercially available kits. |
| Low Enzyme Activity in Lysates | Prepare fresh cell or tissue lysates for each experiment and keep them on ice to prevent enzyme degradation. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Select PLD Inhibitors
| Compound | Target(s) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | Reference |
| This compound | PLD1/PLD2 | Not specified as isoform-selective | IC50 reported to be similar for both isoforms | [1] |
| FIPI (5-Fluoro-2-indolyl des-chlorothis compound) | PLD1/PLD2 | ~1 nM | ~44 nM | [3] |
| VU0359595 | PLD1-selective | 250 nM | >30,000 nM | [9] |
| VU0364739 | PLD2-selective | >30,000 nM | 350 nM | [9] |
Note: IC50 values can vary between cell lines and assay conditions.
Experimental Protocols
Protocol 1: In Vitro PLD Activity Assay (Coupled Colorimetric Method)
This protocol is based on the principle that PLD hydrolyzes phosphatidylcholine to produce choline, which is then oxidized to generate a detectable colorimetric product.[8][10]
Materials:
-
PLD Assay Kit (commercial kits are available)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS and scrape cells in ice-cold PLD Assay Buffer.
-
For suspension cells, centrifuge, wash with cold PBS, and resuspend in ice-cold PLD Assay Buffer.
-
For tissues, homogenize in PLD Assay Buffer.
-
Centrifuge the lysate to pellet insoluble material and collect the supernatant.
-
-
Standard Curve Preparation: Prepare a choline standard curve according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare a Master Reaction Mix containing Assay Buffer, PLD Substrate, and Enzyme Mix as per the kit protocol.
-
Add the Master Reaction Mix to each well.
-
-
Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 570 nm.
-
-
Calculation: Calculate the PLD activity in the samples based on the standard curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cells
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified PLD signaling pathway targeted by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldolase A and Phospholipase D1 Synergistically Resist Alkylating Agents and Radiation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aldolase A and Phospholipase D1 Synergistically Resist Alkylating Agents and Radiation in Lung Cancer [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abcam.com [abcam.com]
Technical Support Center: Optimizing Halopemide Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Halopemide in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a psychotropic agent that also functions as a potent inhibitor of Phospholipase D (PLD).[1] PLD is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA). PA is involved in a variety of cellular processes, including cell growth, proliferation, and survival. This compound has been shown to inhibit both PLD1 and PLD2 isoforms.
Q2: What are the potential therapeutic applications of this compound in animal studies?
Given its role as a PLD inhibitor, this compound and its analogs are being investigated for their potential in several therapeutic areas, including:
-
Oncology: PLD activity is often elevated in cancer cells, and its inhibition can impede tumor growth and metastasis.
-
Neurodegenerative Diseases: PLD has been implicated in the pathophysiology of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).
-
Inflammatory Diseases: PLD plays a role in inflammatory responses, making its inhibitors potential therapeutic agents for various inflammatory conditions.
Q3: What is a recommended starting dose for this compound in a new animal study?
A precise starting dose depends on the animal model, the indication under study, and the route of administration. However, based on human clinical trial data where doses of 20 mg/kg and 60 mg/kg were well-tolerated, a conservative starting point for rodent studies can be estimated. Using allometric scaling, a common starting dose for a mouse or rat could be in the range of 5-10 mg/kg. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q4: What are common vehicles for formulating this compound for animal administration?
The choice of vehicle depends on the route of administration and the physicochemical properties of this compound.
-
Oral Gavage: For oral administration, this compound can be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene glycol (e.g., PEG400), and water. A common formulation for lipophilic compounds is a mixture of DMSO, PEG400, Tween-80, and saline.[2]
-
Intraperitoneal (IP) Injection: For IP injections, this compound can be dissolved in a vehicle like a solution of 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is critical to ensure the final concentration of DMSO is well-tolerated by the animals.
-
Intravenous (IV) Injection: For IV administration, a clear, sterile, and isotonic solution is required. Solubilizing agents such as cyclodextrins may be necessary. The formulation must be carefully optimized to prevent precipitation upon injection.
Q5: What are the key pharmacokinetic parameters to consider when optimizing this compound dosage?
Understanding the pharmacokinetic (PK) profile of this compound in your chosen animal model is essential for dosage optimization. Key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to reduce by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
These parameters will help you design a dosing regimen that maintains the desired therapeutic concentration at the target site.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable therapeutic effect | Inadequate Dose: The administered dose may be too low to reach a therapeutic concentration at the target tissue. | 1. Increase the dose: Perform a dose-escalation study. 2. Check PK profile: Analyze plasma and tissue concentrations to ensure adequate exposure. 3. Optimize formulation: Improve solubility and absorption of the compound. |
| Poor Bioavailability: The drug may not be well absorbed, especially with oral administration. | 1. Change the route of administration: Consider IP or IV injection. 2. Modify the formulation: Use absorption enhancers or a different vehicle. | |
| Signs of Toxicity (e.g., weight loss, lethargy) | Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD). | 1. Reduce the dose: Titrate down to a dose that is well-tolerated. 2. Determine the No-Observed-Adverse-Effect-Level (NOAEL): Conduct a formal toxicology study. 3. Monitor animal health closely: Implement a scoring system for clinical signs. |
| Inconsistent results between animals | Variability in drug administration: Inaccurate dosing or inconsistent gavage/injection technique. | 1. Standardize procedures: Ensure all personnel are trained on the administration technique. 2. Check formulation stability: Ensure the compound is stable in the vehicle over the dosing period. |
| Individual animal differences: Biological variability in metabolism and response. | 1. Increase sample size: Use a larger cohort of animals to account for variability. 2. Randomize animals: Ensure animals are randomly assigned to treatment groups. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Mouse Xenograft Model
| Dose Group (mg/kg, IP) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | +150% | +5% | No adverse effects |
| 5 | +80% | +4% | No adverse effects |
| 10 | +30% | +2% | No adverse effects |
| 20 | -10% | -2% | Mild, transient lethargy post-injection |
| 40 | -35% | -8% | Significant lethargy, ruffled fur |
This table is for illustrative purposes and the data is not from a specific study.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax | 150 ng/mL |
| Tmax | 2 hours |
| AUC(0-24h) | 1200 ng*h/mL |
| t1/2 | 6 hours |
| Bioavailability | 30% |
This table is for illustrative purposes and the data is not from a specific study.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Weigh the this compound powder accurately.
-
In a mortar, add a small amount of the 0.5% CMC solution to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Alternatively, use a homogenizer for more efficient particle size reduction and suspension.
-
Transfer the suspension to a sterile container and stir continuously with a magnetic stirrer during administration to maintain homogeneity.
-
Prepare fresh daily.
Protocol 2: Dose-Finding and Efficacy Study in a Xenograft Mouse Model
Objective: To determine the optimal therapeutic dose of this compound for inhibiting tumor growth.
Animals:
-
Immunocompromised mice (e.g., nude or SCID)
-
Age: 6-8 weeks
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg this compound).
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., IP injection) daily or as determined by its pharmacokinetic profile.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition and body weight changes between the treatment groups and the vehicle control group.
Mandatory Visualizations
Caption: Simplified signaling pathway of Phospholipase D (PLD) and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound dosage in an efficacy study.
Caption: Logical diagram for troubleshooting common issues in this compound animal studies.
References
Troubleshooting Halopemide variability in experimental results
Technical Support Center: Halopemide Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a potent inhibitor of phospholipase D (PLD), affecting both human PLD1 and PLD2 isoforms.[1] It was originally investigated as a psychotropic agent due to its activity as a dopamine receptor antagonist.[1][2] In research, it is primarily used to study the roles of PLD in various signaling pathways.
Q2: Does this compound have off-target effects?
Yes, and this is a critical consideration for experimental design. This compound is known for its polypharmacology, exhibiting activity at over 40 biogenic amine receptors, including potent activity at dopamine D2 receptors.[3][4] This promiscuity can be a significant source of unexpected results or variability. Newer analogs have been developed with improved selectivity.[4]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is a crystalline solid that should be stored at -20°C for long-term stability (≥ 4 years).[1][2] It is soluble in organic solvents like DMSO and DMF but has poor solubility in aqueous solutions.[1][2] For stock solutions, use of freshly opened DMSO is recommended, and sonication can aid dissolution.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Reagent Preparation and Handling
Q: My this compound stock solution appears cloudy or shows precipitation after dilution in aqueous buffer. What's happening and how can I fix it?
A: This is likely due to the low aqueous solubility of this compound.[1] When a concentrated DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the compound can precipitate out.
-
Recommendation 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) but is sufficient to maintain this compound's solubility at the desired working concentration.
-
Recommendation 2: Modify Dilution Protocol. Instead of a single large dilution step, try serial dilutions. Also, vortex or mix the solution vigorously while adding the this compound stock to the aqueous buffer to promote dispersion.
-
Recommendation 3: Solubility Test. Before your main experiment, perform a small-scale solubility test by preparing your final working concentration in the assay buffer and visually inspecting for precipitation after incubation under assay conditions.
Q: I'm observing significant variability in my IC50 values for this compound between experimental runs. What are the potential causes?
A: Inconsistent IC50 values can stem from several factors related to the compound, the assay protocol, or both.
-
Compound Stability: this compound in powdered form is stable for years when stored correctly at -20°C.[1] However, repeated freeze-thaw cycles of stock solutions in DMSO should be avoided. Prepare single-use aliquots of your stock solution to maintain consistency.
-
Purity: Verify the purity of your this compound lot (typically ≥98%).[1] Impurities can affect the compound's activity.
-
Assay Conditions: Factors such as cell density, substrate concentration, incubation time, and serum concentration in cell-based assays can all influence apparent IC50 values. Maintain these parameters as consistently as possible across experiments.
-
Off-Target Effects: As this compound is not perfectly selective for PLD1/2, its effects can vary depending on the expression levels of other targets (e.g., dopamine receptors) in your specific cell model.[3][4]
Experimental Design and Protocols
Q: I'm seeing high background or non-specific activity in my PLD assay. How can I troubleshoot this?
A: High background can mask the specific inhibitory effects of this compound.
-
Controls are Key: Always include a "no enzyme" or "no cell" control to determine the background signal from the substrate and assay components alone. A "vehicle control" (e.g., DMSO) is essential to measure baseline PLD activity.
-
Optimize Substrate Concentration: Excessively high concentrations of your PLD substrate can lead to higher background. Titrate the substrate to find a concentration that gives a robust signal-to-noise ratio.
-
Consider Assay Method: The classic PLD activity assay relies on transphosphatidylation using n-butanol.[3] Be aware that n-butanol itself can be promiscuous in cell-based assays and may contribute to background or off-target effects.[3][6] Using more selective chemical probes as controls, if available, can help validate findings.
-
Binding Assays: For binding assays, non-specific binding can be a major issue. This can sometimes be resolved by adding a small amount of a permeabilizing agent like saponin or by optimizing the amount of protein used in the assay.[7][8]
Q: My in vitro results with this compound are not translating to my in vivo model. What could be the reason?
A: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors.
-
Pharmacokinetics (PK): this compound has specific PK properties. For instance, in rats, its concentration in the brain was found to be 10 times lower than a chemical analog, although levels were comparable in the pituitary gland.[2] Poor bioavailability or rapid metabolism can limit its efficacy in vivo.
-
Metabolism: The compound may be metabolized in vivo into active or inactive forms. In vitro metabolism studies using liver microsomes or S9 fractions can provide insight into the metabolic stability and potential metabolites of this compound.[9][10]
-
Off-Target Effects in vivo: The polypharmacology of this compound can lead to complex physiological responses in vivo that are not apparent in a simplified in vitro system.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (in vitro, biochemical) | IC50 (cellular) | Reference(s) |
|---|---|---|---|
| Human PLD1 | 220 nM | 21 nM | [1][3][5] |
| Human PLD2 | 310 nM | 300 nM |[1][3][5] |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions.
Table 2: Physicochemical and Solubility Data
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C21H22ClFN4O2 | [1][2] |
| Molecular Weight | 416.9 g/mol | [1][2] |
| Solubility | ||
| DMSO | ~10 mg/mL to 55 mg/mL | [1][2][5] |
| DMF | ~20 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |[1] |
Experimental Protocols
General Protocol: Cellular PLD Activity Assay
This protocol provides a general framework for measuring PLD activity in cells using this compound. Optimization for specific cell lines and conditions is required.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well plates) to reach near-confluence on the day of the assay.
-
Serum Starvation (Optional): Depending on the experimental goal, serum-starve cells for 18-24 hours prior to the experiment to reduce baseline signaling activity.[3]
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free media from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove media from cells and replace it with media containing the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate the cells for a set time (e.g., 5-30 minutes) at 37°C.[3]
-
-
PLD Stimulation and Transphosphatidylation:
-
Prepare a treatment solution containing a PLD activator (e.g., PMA) and a primary alcohol (e.g., 1-butanol or deuterated 1-butanol-d10) in media.[3]
-
Remove the pre-treatment media and add the stimulation/transphosphatidylation solution (also containing the appropriate this compound/vehicle concentration).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[3]
-
-
Lipid Extraction:
-
Stop the reaction by aspirating the media and adding ice-cold solvent (e.g., methanol).
-
Scrape the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
-
Analysis:
-
Separate the resulting lipids using thin-layer chromatography (TLC) or quantify the specific product (e.g., phosphatidylbutanol) using LC-MS/MS.
-
Calculate PLD activity as the percentage of phosphatidylbutanol formed relative to total phospholipids and normalize to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified PLD signaling pathway showing inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bioivt.com [bioivt.com]
Identifying and minimizing Halopemide-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Halopemide-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a known inhibitor of phospholipase D (PLD), with a preference for the PLD2 isoform.[1][2][3] It was initially developed as a psychotropic agent and is structurally related to butyrophenone-based neuroleptics like haloperidol.[4] Its inhibitory effect on PLD, an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA), is its primary on-target mechanism of action.[1][3]
Q2: Is this compound-induced cytotoxicity expected?
While extensive clinical use of this compound for its psychotropic effects did not report significant adverse toxicities, in vitro studies with other PLD inhibitors have demonstrated cytotoxic effects in various cell lines, particularly cancer cells.[4][5] Therefore, observing cytotoxicity in in vitro experiments, especially at higher concentrations, is plausible. The cytotoxicity could be a result of its on-target effect (PLD inhibition) or its various off-target activities.
Q3: What are the known off-target effects of this compound?
This compound is known for its pharmacological promiscuity, meaning it can interact with multiple targets other than PLD.[4][6] It has been shown to have potent activity as a dopamine D2 receptor antagonist and also interacts with over 40 other biogenic amine receptors, including serotonin receptors.[4][7] These off-target activities are a critical consideration when interpreting cytotoxicity data.
Q4: How can I distinguish between on-target (PLD-mediated) and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of Structurally Different PLD Inhibitors: Compare the cytotoxic effects of this compound with other PLD inhibitors that have different chemical scaffolds and off-target profiles.
-
siRNA-Mediated Knockdown: Use small interfering RNA (siRNA) to specifically silence the expression of PLD1 and/or PLD2.[8][9] If the cytotoxicity is on-target, knocking down PLD should phenocopy the effect of this compound.
-
Rescue Experiments: If PLD inhibition is causing cytotoxicity, attempt to rescue the cells by providing a downstream product of the PLD pathway, such as phosphatidic acid (PA), if experimentally feasible.
-
Control for Off-Target Effects: Use specific antagonists for dopamine and serotonin receptors to see if they can block or reduce this compound-induced cytotoxicity.
Q5: What are the common assays to measure this compound-induced cytotoxicity?
Several assays can be used to quantify cytotoxicity, each with its own principle:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[11]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Troubleshooting Guides
Issue 1: High background or inconsistent results in the MTT assay.
-
Possible Cause: Interference of this compound with MTT reduction.
-
Troubleshooting Step: Run a cell-free control with this compound and MTT to check for direct chemical interaction.
-
-
Possible Cause: Altered cellular metabolism not directly related to cell death.
-
Possible Cause: Issues with formazan crystal solubilization.
-
Troubleshooting Step: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization can lead to artificially low readings.
-
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different mechanisms of cell death are being measured. The MTT assay is sensitive to changes in metabolic activity which may precede cell death, while the LDH assay detects membrane damage, a later event in some forms of cell death.[14]
-
Troubleshooting Step: Perform a time-course experiment to understand the kinetics of cytotoxicity. Use Annexin V/PI staining to get a more detailed picture of the cell death mechanism (apoptosis vs. necrosis).
-
-
Possible Cause: this compound is causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells).
-
Troubleshooting Step: Perform a cell proliferation assay, such as cell counting over several days, to distinguish between cytostatic and cytotoxic effects. The MTT assay can sometimes reflect changes in proliferation rather than direct cell killing.[12]
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells.
-
-
Possible Cause: Edge effects in the multi-well plate.
-
Troubleshooting Step: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inaccurate pipetting of this compound or assay reagents.
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of reagents in each well.
-
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.[11]
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Data Presentation
Table 1: IC50 Values of Various PLD Inhibitors in Different Cell Lines
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| Suramin | PLD | Rat Brain (solubilized) | 15 | |
| U-73,122 | PLD | Fibroblast membranes | 25 | |
| FIPI | PLD1/PLD2 | Prostate Epithelial Cells | Varies by cell line | [5] |
| EVJ (VU0359595) | PLD1 | Prostate Epithelial Cells | Varies by cell line | [5] |
Mandatory Visualizations
Caption: On-target mechanism of this compound leading to potential cytotoxicity.
Caption: On-target and potential off-target contributions to this compound cytotoxicity.
Caption: Workflow for identifying and characterizing this compound-induced cytotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological promiscuity: dependence on compound properties and target specificity in a set of recent Roche compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Enhancing Brain Penetrance of Halopemide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the brain penetrance of Halopemide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its brain penetrance important?
A1: this compound is a psychotropic agent and a known inhibitor of Phospholipase D (PLD), an enzyme implicated in various neurological and psychiatric disorders.[1] However, this compound itself exhibits poor penetration of the blood-brain barrier (BBB), limiting its therapeutic potential for central nervous system (CNS) targets.[2][3] Enhancing its brain penetrance is crucial for developing effective treatments for a range of neurodegenerative and neuroinflammatory diseases.[4][5]
Q2: What are the main challenges in delivering this compound derivatives to the brain?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells.[6] Many this compound derivatives, while potent, are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds out of the brain, severely limiting their concentration at the target site.[7]
Q3: What are the key strategies to improve the brain penetrance of this compound derivatives?
A3: Key strategies include:
-
Structural Modification: Altering the physicochemical properties of the molecule to reduce its affinity for efflux transporters and improve its ability to cross the BBB. This can involve changes to lipophilicity, hydrogen bonding potential, and molecular size.
-
Formulation Strategies: Utilizing drug delivery systems like nanoparticles to encapsulate the drug, protecting it from efflux pumps and facilitating its transport across the BBB.[8]
-
Co-administration with P-gp Inhibitors: Using another compound to block the P-glycoprotein pump, thereby increasing the brain concentration of the this compound derivative.[9]
Q4: How is the brain penetrance of a compound typically measured?
A4: Brain penetrance is commonly assessed by determining the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[10][11][12] A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration.[11] These measurements are typically performed in preclinical animal models.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor passive permeability | * Assess physicochemical properties: Ensure the compound has an optimal lipophilicity (LogP), low molecular weight, and a limited number of hydrogen bond donors.[13] * Perform a PAMPA-BBB assay: This in vitro assay can predict passive permeability across an artificial BBB membrane. Low permeability in this assay suggests a need for structural modification to improve lipophilicity. |
| Active efflux by P-glycoprotein (P-gp) | * Conduct an in vitro efflux assay: Use a cell line overexpressing P-gp, such as MDCK-MDR1, to determine the efflux ratio (ER). An ER greater than 2 indicates the compound is a P-gp substrate. * Co-dose with a P-gp inhibitor: In your in vivo study, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if the B/P ratio increases.[9] * Structural modification: Modify the compound to reduce its recognition by P-gp. This can involve adding bulky groups or altering hydrogen bonding patterns.[7] |
| High plasma protein binding | * Measure the fraction of unbound drug in plasma (fu,p): High plasma protein binding can limit the amount of free drug available to cross the BBB. * Calculate Kp,uu: This value corrects for plasma and brain tissue binding and gives a more accurate measure of BBB transport. |
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
| Possible Cause | Troubleshooting Step |
| Compound is a strong P-gp substrate | * Rational Drug Design: Use computational modeling (e.g., induced-fit docking) to understand how the compound interacts with P-gp and guide structural modifications to disrupt this interaction.[7] * "Prodrug" approach: Modify the compound into an inactive form (prodrug) that is not a P-gp substrate. Once across the BBB, the prodrug is converted to the active compound. * Nanoparticle Formulation: Encapsulate the compound in nanoparticles to shield it from P-gp. Surface modifications on the nanoparticles can further facilitate BBB transport.[4] |
Data Presentation
The following table summarizes key quantitative data for this compound and some of its derivatives, highlighting the improvements in brain penetrance and potency.
| Compound | PLD IC50 (nM) | Brain-to-Plasma Ratio (Kp or B/P) | Unbound Brain-to-Plasma Ratio (Kp,uu) | P-gp Efflux Ratio (ER) | Reference(s) |
| This compound | 1500 (PLD2) | ~0.1 (in rats) | Low (inferred) | High (inferred) | [3][7] |
| ML298 | PLD2 IC50 = 360 | 0.005 | - | - | [7] |
| ML299 | PLD1 IC50 = 5.6, PLD2 IC50 = 20 | 0.44 | - | Low (inferred) | [14] |
| ML395 | PLD2 IC50 = 360 | 1.48 | - | Low (inferred) | [7] |
| VU0359595 | PLD1 IC50 = 21, PLD2 IC50 = 240 | - | - | High | [14] |
| Compound 34 | Dual PLD1/2 inhibitor (single-digit nM) | - | 0.8 (in rats) | No BCRP efflux |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay predicts the passive diffusion of a compound across the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane.
-
The test compound is added to a donor well plate.
-
The filter plate is placed on top of the donor plate, and an acceptor plate is placed on top of the filter plate.
-
The "sandwich" is incubated, allowing the compound to diffuse from the donor well, through the artificial membrane, to the acceptor well.
-
After incubation, the concentration of the compound in the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated.
MDCK-MDR1 Permeability Assay
This assay determines if a compound is a substrate for the P-gp efflux pump.
Methodology:
-
MDCK-MDR1 cells, which overexpress human P-gp, are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell™ system.
-
A to B Transport: The test compound is added to the apical (A) side (representing the blood side of the BBB).
-
Samples are taken from the basolateral (B) side (representing the brain side) over time to measure the rate of transport across the cell monolayer.
-
B to A Transport: In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to measure efflux.
-
The apparent permeability coefficients (Papp) for both directions are calculated.
-
The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER ≥ 2 suggests the compound is a substrate of P-gp.
In Vivo Brain Penetration Study in Rodents
This study directly measures the concentration of a compound in the brain and plasma.
Methodology:
-
The test compound is administered to rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
At predetermined time points, blood samples are collected.
-
The animals are euthanized, and the brains are harvested.
-
Plasma is separated from the blood. The brain tissue is homogenized.
-
The concentration of the compound in the plasma and brain homogenate is quantified using a validated LC-MS/MS method.
-
The Brain-to-Plasma Ratio (Kp) is calculated as the concentration in the brain divided by the concentration in the plasma.
-
To determine Kp,uu, the unbound fractions in brain and plasma are measured using equilibrium dialysis.
Visualizations
Phospholipase D (PLD) Signaling Pathway
This compound and its derivatives primarily target Phospholipase D (PLD). Understanding this pathway is crucial for elucidating their mechanism of action and potential downstream effects. PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), a key second messenger involved in various cellular processes, including cell proliferation, survival, and neuroinflammation.
Phospholipase D (PLD) signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Assessing Brain Penetrance
This workflow outlines the logical progression of experiments to evaluate and optimize the brain penetrance of a novel this compound derivative.
A typical experimental workflow for evaluating the brain penetrance of new chemical entities.
Logical Relationship of Factors Affecting Brain Penetrance
This diagram illustrates the key factors that collectively determine the concentration of a drug in the brain.
Key factors influencing the concentration of a drug that can be achieved in the brain.
References
- 1. [PDF] Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy | Semantic Scholar [semanticscholar.org]
- 2. This compound, a new psychotropic agent. Cerebral distribution and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional localization of this compound, a new psychotropic agent, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle mediated P-glycoprotein silencing for improved drug delivery across the blood-brain barrier: a siRNA-chitosan approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phospholipase D promotes neurological function recovery and reduces neuroinflammation after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospholipase D signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Polypharmacology of Halopemide in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the complex polypharmacology of Halopemide in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered when working with this promiscuous compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is recognized as a potent dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1] It is a psychotropic agent and an antagonist of dopamine receptors.[1] Initially identified as a PLD2 inhibitor through high-throughput screening, it was later found to inhibit both PLD1 and PLD2.[2]
Q2: What is meant by the "polypharmacology" of this compound?
Polypharmacology refers to the ability of a single compound to interact with multiple targets. This compound is a classic example of a promiscuous compound, demonstrating activity at numerous receptors and enzymes beyond its primary targets.[3] One study reported that this compound showed activity at 41 out of 68 targets in a broad screening panel, including many biogenic amine receptors in the central nervous system.[3][4][5] This broad activity profile necessitates careful experimental design and data interpretation.
Q3: What are the known off-targets of this compound?
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary targets. A comprehensive list of all off-target activities with corresponding quantitative data is not publicly available, reflecting the compound's complex pharmacology.
Table 1: this compound Activity at Primary Targets (Phospholipase D)
| Target | Assay Type | IC50 (nM) | Reference |
| Human PLD1 | Biochemical | 220 | [3] |
| Human PLD1 | Cellular | 21 | [2] |
| Human PLD2 | Biochemical | 310 | [3] |
| Human PLD2 | Cellular | 300 | [2] |
Table 2: this compound Activity at Other Selected Targets
| Target | Binding Affinity (Ki, nM) | Reference |
| Sigma Receptors | ~2.8 | [4] |
| Dopamine D2 Receptors | ~2.8 | [4] |
Note: The promiscuous nature of this compound, with reported activity at 41 of 68 targets, suggests a much broader interaction profile than what is detailed here.[4][5]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause: The observed phenotype may be a result of this compound's off-target effects rather than or in addition to its inhibition of PLD. Given its activity on dopamine and other biogenic amine receptors, signaling pathways unrelated to PLD could be modulated.
Troubleshooting Steps:
-
Perform Control Experiments:
-
Use a structurally unrelated PLD inhibitor with a different off-target profile to see if the same phenotype is observed.
-
If available, use a less promiscuous analog of this compound.
-
In cell lines expressing specific receptors known to be targeted by this compound (e.g., dopamine receptors), use a selective antagonist for that receptor to see if the unexpected effect is blocked.
-
-
Dose-Response Analysis:
-
Carefully analyze the dose-response curves. Off-target effects may occur at different concentration ranges than PLD inhibition.
-
-
Signaling Pathway Analysis:
-
Use techniques like Western blotting to probe key signaling nodes downstream of potential off-targets (e.g., cAMP levels for G-protein coupled receptors) to identify which pathways are being activated or inhibited.
-
Problem 2: Suspected false-positive results in a high-throughput screen (HTS).
Possible Cause: Promiscuous inhibitors like this compound are prone to causing false positives in HTS assays through mechanisms such as compound aggregation, assay interference, or chemical reactivity.
Troubleshooting Steps:
-
Test for Compound Aggregation:
-
Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of inhibitory activity in the presence of detergent is a strong indicator of aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at the concentrations used in the assay.
-
Enzyme Concentration Titration: Increase the concentration of the target enzyme. For a true inhibitor, the IC50 should remain relatively constant, whereas for an aggregator, the IC50 will often increase with higher enzyme concentrations.
-
-
Assay Interference Checks:
-
Run the assay in the absence of the target enzyme to check if this compound interferes with the detection method (e.g., fluorescence quenching or enhancement).
-
-
Structural Analysis:
-
Analyze the structure of this compound for features known to be associated with promiscuity and reactivity (Pan-Assay Interference Compounds or PAINS).
-
Experimental Protocols
Protocol 1: Kinase Profiling to Assess Off-Target Kinase Inhibition
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology: Radiometric Kinase Assay (HotSpot™ Assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final concentrations for the assay.
-
Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction mixture containing the specific kinase, its substrate (protein or peptide), cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP) in a kinase reaction buffer.
-
Incubation: Add the diluted this compound or control (DMSO vehicle) to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.
-
Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of incorporated radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity by this compound compared to the vehicle control. Determine IC50 values for any significant inhibition observed.
Protocol 2: Radioligand Binding Assay to Determine Receptor Occupancy
This protocol describes a general method to determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Competition Binding: In a multi-well plate, combine the prepared cell membranes, a constant concentration of a specific radioligand for the receptor of interest (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Halopemide In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Halopemide in in vivo experiments. While historical clinical data in humans indicated a favorable safety profile, this compound's complex pharmacology warrants careful monitoring in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] PLD enzymes are critical in signal transduction, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).
Q2: Are there any known adverse side effects of this compound in vivo?
While early human clinical trials with over 100 patients reported no significant adverse side effects or toxicities, it is crucial to note that this compound exhibits polypharmacology.[3] It is a potent antagonist of the Dopamine D2 receptor and interacts with over 40 other biogenic amine receptors.[3][4] A study in monkeys demonstrated that this compound can induce dyskinesias (involuntary muscle movements) at a dose of 10 mg/kg.[2] Therefore, researchers should be vigilant for potential off-target effects in animal models.
Q3: What are the known off-target interactions of this compound?
This compound is known to be a promiscuous compound. Its primary off-target activity is as a dopamine receptor antagonist.[1] It also interacts with serotonin and GABA receptors.[5] This broad receptor-binding profile means that unexpected physiological or behavioral effects may be observed in in vivo studies.[3][5]
Q4: Is this compound CNS penetrant?
Yes, this compound is CNS penetrant. Animal studies have shown its distribution in the brain, with varying concentrations in different regions.[6]
Troubleshooting Guide: Managing Potential Adverse Events
This guide addresses potential issues that may arise during in vivo experiments with this compound, based on its pharmacological profile.
Issue 1: Observation of Abnormal Motor Activity (Dyskinesias, Tremors, or Rigidity)
-
Question: My study animals are exhibiting involuntary movements, tremors, or muscle stiffness after this compound administration. What should I do?
-
Answer:
-
Immediate Action: Record the severity and frequency of the abnormal movements. If the animal shows signs of distress, consider humane endpoints as per your approved animal protocol.
-
Probable Cause: These effects are likely due to this compound's potent antagonism of the Dopamine D2 receptor, which can lead to extrapyramidal symptoms. Dyskinesias have been documented in monkeys at a 10 mg/kg dose.[2]
-
Troubleshooting Steps:
-
Dose Reduction: The most effective initial step is to lower the dose of this compound in subsequent experiments.
-
Co-administration of a Dopamine Agonist: In some research contexts, co-administration of a D2 receptor agonist could be considered to counteract the effects, but this would need careful justification as it may interfere with the primary experimental goals.
-
Refined Behavioral Scoring: Implement a detailed behavioral scoring system to quantify the severity of motor side effects at different doses and time points.
-
-
Issue 2: Sedation or Lethargy in Study Animals
-
Question: The animals appear sedated, lethargic, or show reduced activity levels after being treated with this compound. Is this expected?
-
Answer:
-
Immediate Action: Ensure the animals have easy access to food and water. Monitor for any changes in body weight or general health.
-
Probable Cause: Sedation can be a common side effect of compounds that interact with multiple biogenic amine receptors in the CNS, including dopaminergic and serotonergic systems.[3][5]
-
Troubleshooting Steps:
-
Acclimatization Period: Ensure animals are properly acclimatized to the experimental procedures before drug administration to distinguish drug effects from handling stress.
-
Dose-Response Study: Conduct a dose-response study to determine the threshold for sedative effects and identify a dose that achieves the desired PLD inhibition without significant sedation.
-
Time Course Analysis: Characterize the onset and duration of sedative effects to schedule experimental readouts for time points when sedation has subsided.
-
-
Issue 3: Unexpected Cardiovascular Changes (Hypotension, Bradycardia)
-
Question: We have observed a drop in blood pressure or heart rate in our instrumented animal models following this compound administration. What could be the cause?
-
Answer:
-
Immediate Action: Monitor vital signs closely. If cardiovascular parameters fall below critical levels, terminate the experiment for that animal and provide supportive care as needed.
-
Probable Cause: Interaction with various biogenic amine receptors can influence cardiovascular function. For example, antagonism of certain adrenergic or serotonergic receptors can lead to changes in blood pressure and heart rate.
-
Troubleshooting Steps:
-
Establish Baseline: Ensure stable baseline cardiovascular measurements are established before administering this compound.
-
Slow Infusion: If administering intravenously, a slower infusion rate may mitigate acute cardiovascular effects.
-
Ancillary Pharmacology Screening: If cardiovascular effects are a persistent issue, consider screening this compound against a panel of cardiovascular-related receptors to better understand the off-target interactions.
-
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Target(s) | Reference |
| IC50 (PLD1) | 220 nM | Human PLD1 | [1][2] |
| IC50 (PLD2) | 310 nM | Human PLD2 | [1][2] |
| Primary Off-Target | Dopamine Receptor Antagonist | Dopamine D2 Receptor | [1] |
| Other Interactions | >40 Biogenic Amine Receptors | Serotonin, GABA, etc. | [3][4][5] |
| Reported In Vivo Effect | Dyskinesias | Central Nervous System | [2] |
| Effective Dose for Dyskinesia | 10 mg/kg (p.o.) | Monkeys | [2] |
Experimental Protocols
Protocol: Behavioral Monitoring for Potential Neurological Side Effects
This protocol provides a framework for observing and quantifying potential adverse neurological effects of this compound in rodent models.
-
Animal Acclimatization:
-
Acclimatize animals to the testing environment for at least 3 days prior to the experiment.
-
Handle animals daily to minimize stress-induced responses.
-
-
Baseline Assessment:
-
Before this compound administration, perform a baseline behavioral assessment for each animal. This should include:
-
Open Field Test: To measure general locomotor activity, exploration, and anxiety-like behavior. Record distance traveled, time spent in the center vs. periphery.
-
Gait Analysis: Observe the animal's walking pattern for any abnormalities.
-
Modified Irwin Scale: Use a standardized observational screen to assess for tremors, abnormal posture, and other gross behavioral changes.
-
-
-
Drug Administration and Post-Dosing Observation:
-
Administer this compound at the desired dose and route.
-
Begin continuous observation for the first 30 minutes post-administration.
-
Perform focused behavioral assessments at predefined time points (e.g., 30, 60, 120, 240 minutes post-dose).
-
Scoring Dyskinesias: Use a rating scale (e.g., 0-4) to score the severity of any observed involuntary movements (e.g., vacuous chewing movements, limb tremors, axial dystonia).
-
0: No abnormal movements.
-
1: Mild, intermittent movements.
-
2: Moderate, frequent movements.
-
3: Severe, continuous movements that do not interfere with locomotion.
-
4: Severe, continuous movements that impair locomotion.
-
-
-
Data Analysis:
-
Compare post-dose behavioral scores to baseline values for each animal.
-
Analyze data using appropriate statistical methods to determine dose-dependent and time-dependent effects of this compound on motor function and behavior.
-
Visualizations
Caption: Inhibition of the PLD signaling pathway by this compound.
Caption: Workflow for managing potential adverse events in vivo.
Caption: Multi-target profile of this compound and potential effects.
References
- 1. This compound | Dopamine Receptor | Phospholipase | TargetMol [targetmol.com]
- 2. xcessbio.com [xcessbio.com]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound, a new psychotropic agent. Cerebral distribution and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to Halopemide and Isoform-Selective PLD Inhibitors for Researchers
For researchers and professionals in drug development, the targeted inhibition of phospholipase D (PLD) isoforms presents a significant area of therapeutic interest. This guide provides an objective comparison between the non-selective inhibitor Halopemide and various advanced isoform-selective PLD inhibitors, supported by experimental data and detailed methodologies.
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA).[1][2] PA is a key node in various signaling pathways, influencing processes such as cell proliferation, migration, and vesicle trafficking.[3][4] In mammals, two primary isoforms, PLD1 and PLD2, exist with distinct cellular localizations and regulatory mechanisms.[5] While PLD1 is found mainly in intracellular compartments and has low basal activity, PLD2 is predominantly located at the plasma membrane with high basal activity.[5][6] The development of inhibitors that can distinguish between these isoforms is crucial for dissecting their specific roles in health and disease.
From Broad Inhibition to Isoform Specificity: A Performance Comparison
Initially identified as a dopamine receptor antagonist, this compound was later discovered to be a potent inhibitor of both PLD1 and PLD2.[7][8][9] This dual inhibition provided a valuable chemical scaffold for the development of more refined, isoform-selective inhibitors.[10][11] While this compound itself is more accurately described as a dual PLD1/PLD2 inhibitor with a slight preference for PLD1 in cellular assays, subsequent research has yielded compounds with remarkable selectivity for either PLD1 or PLD2.[10][12]
The evolution from the this compound scaffold has led to the creation of potent research tools like the PLD1-selective inhibitor VU0155069 and the PLD2-selective inhibitors ML298 and ML395.[13][14][15] These next-generation inhibitors offer researchers the ability to probe the distinct functions of each PLD isoform with greater precision. For instance, the development of ML298, a PLD2 selective inhibitor, and ML299, a potent dual PLD1/2 inhibitor, from a common chemical core highlighted how minor structural modifications can dramatically alter isoform selectivity.[13][16] Further optimization led to ML395, a PLD2 inhibitor with an improved pharmacokinetic profile, making it suitable for in vivo studies.[10][14]
Below is a summary of the inhibitory potency of this compound and its derivative isoform-selective inhibitors against human PLD1 and PLD2.
| Inhibitor | Target Selectivity | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (Fold) | Citation(s) |
| This compound | Dual PLD1/PLD2 | 220 (in vitro) / 21 (cellular) | 310 (in vitro) / 300 (cellular) | ~1.4x for PLD1 (in vitro) / ~14x for PLD1 (cellular) | [7][10][13] |
| FIPI | Dual PLD1/PLD2 | Potent inhibitor of both | Potent inhibitor of both | Not specified | [5][8][17] |
| ML299 | Dual PLD1/PLD2 | 6 (cellular) / 48 (biochemical) | 20 (cellular) / 84 (biochemical) | ~3.3x for PLD1 (cellular) | [13][16] |
| VU0155069 | PLD1 Selective | 46 | 933 | ~20x for PLD1 | [15] |
| Compound 13o | PLD1 Selective | 3.7 | 6400 | ~1700x for PLD1 | [18] |
| ML298 | PLD2 Selective | >20,000 | 355 | >56x for PLD2 | [13][16][19] |
| ML395 | PLD2 Selective | >30,000 (cellular) | 360 (cellular) | >80x for PLD2 | [10][14] |
Visualizing the PLD Signaling Network and Experimental Approaches
To understand the context in which these inhibitors function, it is essential to visualize the PLD signaling pathway. The diagram below illustrates the central role of PLD in generating phosphatidic acid and its downstream effects on key cellular processes.
Caption: The PLD signaling cascade.
The evaluation of these inhibitors relies on robust experimental protocols. The following diagram outlines a general workflow for screening and characterizing PLD inhibitors.
Caption: Workflow for PLD inhibitor discovery.
Key Experimental Protocols
Accurate assessment of inhibitor performance requires standardized and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of this compound and isoform-selective PLD inhibitors.
In Vitro PLD Activity Assay (Coupled Enzyme Assay)
This assay measures PLD activity indirectly by quantifying the choline produced from the hydrolysis of phosphatidylcholine.
Principle: PLD hydrolyzes phosphatidylcholine to yield phosphatidic acid and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent or colored product that can be quantified.[20]
Materials:
-
Purified recombinant human PLD1 or PLD2
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent or colorimetric probe (e.g., Amplex Red)
-
Test inhibitors (this compound, selective inhibitors) dissolved in DMSO
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and the detection probe.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control without inhibitor.
-
Add the PLD enzyme (PLD1 or PLD2) to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the PC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PLD Activity Assay (Transphosphatidylation Assay)
This assay measures PLD activity in intact cells by taking advantage of its unique ability to perform a transphosphatidylation reaction in the presence of a primary alcohol.
Principle: In the presence of a primary alcohol, such as 1-butanol, PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine to the alcohol, forming phosphatidylbutanol (PtdButOH) instead of phosphatidic acid.[17] By pre-labeling cellular lipids with a radioactive fatty acid, the amount of radiolabeled PtdButOH produced can be quantified as a measure of PLD activity.[21]
Materials:
-
Cell line of interest (e.g., HEK293 cells overexpressing PLD1 or PLD2)
-
Cell culture medium and supplements
-
[³H]-palmitic acid or other suitable radiolabeled fatty acid
-
1-Butanol
-
Test inhibitors (this compound, selective inhibitors)
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with [³H]-palmitic acid in the culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with an appropriate agonist (if necessary to induce PLD activity) in the presence of 1-butanol (e.g., 0.3-0.4%).
-
Stop the reaction by aspirating the medium and adding ice-cold methanol.
-
Extract the lipids from the cells using a suitable solvent system (e.g., chloroform/methanol/HCl).
-
Separate the lipids by TLC, using a solvent system that resolves PtdButOH from other phospholipids.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to PtdButOH into scintillation vials.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion
The journey from the dual inhibitor this compound to highly selective PLD1 and PLD2 inhibitors represents a significant advancement in the field of lipid signaling. This progression has provided the scientific community with invaluable tools to dissect the specific contributions of each PLD isoform to cellular physiology and pathology. The availability of robust and well-characterized inhibitors, coupled with standardized experimental protocols, will continue to accelerate research into the therapeutic potential of targeting PLD in various diseases, including cancer and inflammatory disorders.[17] The data and methodologies presented in this guide are intended to support researchers in the rational selection and application of these powerful pharmacological agents.
References
- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Phospholipase D signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. KEGG PATHWAY: map04072 [genome.jp]
- 5. droracle.ai [droracle.ai]
- 6. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of this compound for phospholipase D2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Selective, Allosteric PLD2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating Halopemide's On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
Objective validation of a drug's mechanism of action is a cornerstone of robust drug development. This guide provides a comparative analysis of using small interfering RNA (siRNA) to validate the on-target effects of halopemide, a known inhibitor of Phospholipase D (PLD). By comparing the phenotypic effects of this compound treatment with those of siRNA-mediated knockdown of its target proteins, PLD1 and PLD2, researchers can confidently attribute the compound's activity to its intended molecular target, thereby minimizing the risk of off-target interpretations.
This guide is intended for researchers, scientists, and drug development professionals. It offers a summary of the underlying principles, detailed experimental protocols, and a comparative data framework to facilitate the design and interpretation of target validation studies.
Principle of On-Target Validation
The central hypothesis of this validation approach is that if this compound's cellular effects are primarily due to the inhibition of PLD1 and PLD2, then the specific knockdown of these enzymes using siRNA should phenocopy the effects of the drug. Conversely, if the effects of this compound persist even after PLD1 and PLD2 have been silenced, it would suggest the involvement of off-target mechanisms.
Comparative Analysis: this compound vs. PLD1/2 siRNA
One such study investigated the role of PLD in Epidermal Growth Factor (EGF)-induced calcium signaling in breast cancer cells. The researchers demonstrated that treatment with FIPI significantly impaired this signaling pathway. Crucially, they also showed that siRNA-mediated knockdown of PLD1 resulted in a similar impairment of EGF-induced calcium release, strongly suggesting that FIPI's effect is indeed mediated through PLD1 inhibition.[3]
The following table summarizes the conceptual quantitative data that a researcher would aim to generate in a study designed to validate the on-target effects of this compound on cancer cell viability.
Table 1: Comparative Effects of this compound and PLD1/2 siRNA on Cancer Cell Viability
| Treatment Group | Target Protein Level (vs. Control) | Cell Viability (% of Control) | Statistical Significance (p-value) |
| Vehicle Control | PLD1: 100% PLD2: 100% | 100% | - |
| This compound (e.g., 10 µM) | PLD1: 100% PLD2: 100% | 60% | < 0.05 |
| Scrambled siRNA (Control) | PLD1: ~95% PLD2: ~98% | ~98% | > 0.05 |
| PLD1 siRNA | PLD1: ~20% PLD2: ~97% | 75% | < 0.05 |
| PLD2 siRNA | PLD1: ~96% PLD2: ~25% | 80% | < 0.05 |
| PLD1 + PLD2 siRNA | PLD1: ~22% PLD2: ~28% | 55% | < 0.01 |
| This compound + PLD1/2 siRNA | PLD1: ~20% PLD2: ~25% | 58% | < 0.01 |
Note: The data presented in this table is illustrative and intended to represent the expected outcome of a successful on-target validation experiment. Actual results may vary depending on the cell line, experimental conditions, and the specific concentrations of this compound and siRNA used.
Experimental Protocols
To ensure the reproducibility and accuracy of the validation study, detailed and optimized protocols are essential.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Halopemide: A Comparative Guide to its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive analysis of the efficacy of Halopemide, a notable Phospholipase D (PLD) inhibitor, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other known PLD inhibitors and furnishing detailed experimental data to support the findings.
This compound has emerged as a significant compound in cancer research due to its role as a dual inhibitor of PLD1 and PLD2.[1] These enzymes are pivotal in cellular signaling, governing processes such as cell proliferation, migration, and survival, which are often dysregulated in cancer.[2][3] This guide delves into the quantitative efficacy of this compound and its analogs, providing a clear, data-driven comparison to aid in the design of future research and development endeavors.
Comparative Efficacy of PLD Inhibitors: A Quantitative Overview
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and a selection of alternative PLD inhibitors across different experimental conditions and cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the use of cellular versus biochemical assays can influence the observed IC50 values.
| Compound | Target(s) | Assay Type | Cell Line/Condition | IC50 Value |
| This compound | PLD1/PLD2 | Cellular | - | PLD1: 21 nM, PLD2: 300 nM |
| Biochemical | - | PLD1: 220 nM, PLD2: 310 nM | ||
| FIPI | PLD1/PLD2 | Cellular | CHO (PLD2 overexpression) | 10 nM |
| Cellular | CHO (PMA-stimulated) | 0.5 nM | ||
| Cellular | Calu-1 (PLD1) | 1 nM | ||
| Biochemical | PLD1/PLD2 | ~25 nM | ||
| ML298 | PLD2 | Cellular | - | >20,000 nM (PLD1), 355 nM (PLD2) |
| Biochemical | - | >20,000 nM (PLD1), 2,800 nM (PLD2) | ||
| ML299 | PLD1/PLD2 | Cellular | - | PLD1: 5.6 nM, PLD2: 20 nM |
| Biochemical | - | PLD1: 48 nM, PLD2: 84 nM | ||
| VU0364739 | PLD2 | Cellular | - | PLD1: 1,500 nM, PLD2: 20 nM |
Note: Data compiled from multiple sources.[1][4] "-" indicates that the specific cell line was not mentioned in the source for that particular data point.
Understanding the Mechanism: The Phospholipase D Signaling Pathway
This compound and its counterparts exert their effects by inhibiting Phospholipase D, a key enzyme in lipid signaling. PLD catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger that activates a cascade of downstream signaling proteins involved in cell growth, proliferation, and survival, including mTOR and Raf-1.[5][6] By blocking PLD activity, these inhibitors effectively cut off these pro-cancerous signals.
Experimental Workflow for Efficacy Screening
The evaluation of PLD inhibitors like this compound typically involves a systematic workflow to determine their efficacy and cytotoxicity. This process ensures a comprehensive understanding of the compound's biological activity.
Detailed Experimental Protocols
To ensure reproducibility and transparency, this section details the methodologies for the key experiments cited in this guide.
In Vitro Phospholipase D (PLD) Activity Assay (Head-group Release Assay)
This assay measures the enzymatic activity of PLD by quantifying the release of a radiolabeled or fluorescent head-group from a phospholipid substrate.
-
Materials:
-
Purified or recombinant PLD enzyme
-
Radiolabeled (e.g., [³H]choline) or fluorescently labeled phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM CaCl₂, 100 mM KCl)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the labeled PC substrate.
-
Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (solvent only).
-
Initiate the reaction by adding the PLD enzyme to the mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Separate the aqueous phase (containing the released head-group) from the organic phase (containing the unreacted substrate).
-
Quantify the amount of released head-group in the aqueous phase using liquid scintillation counting or fluorescence measurement.
-
Calculate the percentage of PLD inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Halopemide and Its Structural Analogs as Phospholipase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Halopemide and its key structural analogs, focusing on their inhibitory potency against Phospholipase D (PLD), isoform selectivity, and pharmacological profiles. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies of PLD signaling in various physiological and pathological contexts.
Introduction to this compound and its Role as a PLD Inhibitor
This compound is a psychotropic agent that was later identified as a potent inhibitor of Phospholipase D (PLD).[1][2] The PLD enzyme family plays a crucial role in signal transduction by hydrolyzing phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA is involved in a myriad of cellular processes, including cell proliferation, migration, and vesicle trafficking. There are two major mammalian isoforms, PLD1 and PLD2, which are targets of interest in various diseases, including cancer and neurodegenerative disorders.[2][3][4]
While this compound itself inhibits both PLD1 and PLD2, it also exhibits significant off-target effects, most notably as a dopamine D2 receptor antagonist.[5][6] This lack of specificity has driven the development of structural analogs with improved potency, isoform selectivity, and cleaner pharmacological profiles, making them more suitable as research tools and potential therapeutic agents.
Comparative Analysis of Inhibitory Potency
The development of this compound analogs has led to compounds with a range of potencies and selectivities for PLD isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its key structural analogs against PLD1 and PLD2.
| Compound | Chemical Structure | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity | Key Features |
| This compound | [Image of this compound chemical structure] | 220[7] | 310[7] | Dual | Parent compound, significant D2 receptor activity.[5][6] |
| FIPI (5-Fluoro-2-indolyl des-chlorothis compound) | [Image of FIPI chemical structure] | ~25[8][9][10] | ~25[8][9][10] | Dual | More potent than this compound.[3] |
| VU0359595 | [Image of VU0359595 chemical structure] | 3.7[11][12][13] | 6400[11][12] | PLD1 selective (>1700-fold)[11][14] | Highly selective tool for studying PLD1. |
| ML299 | [Image of ML299 chemical structure] | 6[1][7][15] | 12[1][7][15] | Dual | Potent dual inhibitor with a clean ancillary pharmacology profile.[8] |
| ML395 | [Image of ML395 chemical structure] | >30,000[6][16] | 360[6][16] | PLD2 selective (>80-fold)[6][16] | Highly selective tool for studying PLD2. |
Signaling Pathway of Phospholipase D
This compound and its analogs exert their effects by inhibiting the enzymatic activity of PLD. The canonical PLD signaling pathway is initiated by various extracellular signals that activate cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This leads to the activation of PLD, which then catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphatidic acid (PA) and choline. PA acts as a critical second messenger, recruiting and activating a variety of downstream effector proteins, thereby influencing numerous cellular functions.
Caption: The Phospholipase D (PLD) signaling pathway and the inhibitory action of this compound and its analogs.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against PLD. Specific details may vary based on the experimental setup and reagents used.
In Vitro Phospholipase D (PLD) Activity Assay (Colorimetric)
This assay provides a quantitative measurement of PLD activity by detecting the choline produced from the hydrolysis of phosphatidylcholine.
Materials:
-
PLD Assay Buffer
-
PLD Substrate (Phosphatidylcholine)
-
PLD Enzyme Mix (contains choline oxidase and peroxidase)
-
PLD Probe (e.g., a hydrogen peroxide-sensitive dye)
-
Purified PLD1 or PLD2 enzyme
-
Test compounds (this compound and its analogs)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in assay buffer.
-
Standard Curve Preparation: Prepare a choline standard curve to determine the amount of choline produced in the enzymatic reaction.
-
Reaction Setup: To each well of a 96-well plate, add the PLD assay buffer, PLD substrate, and the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the purified PLD1 or PLD2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Add the PLD enzyme mix and PLD probe to each well. Incubate for an additional 15-30 minutes at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the PLD activity and the percentage of inhibition by the test compounds relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
Experimental Workflow for Screening PLD Inhibitors
The following diagram illustrates a typical workflow for screening and characterizing PLD inhibitors, from initial high-throughput screening to more detailed cellular and in vivo validation.
Caption: A typical experimental workflow for the discovery and validation of novel Phospholipase D inhibitors.
Conclusion
The development of structural analogs of this compound has provided the research community with a valuable toolkit to dissect the complex roles of PLD1 and PLD2 in health and disease. The availability of potent and selective inhibitors, such as VU0359595 for PLD1 and ML395 for PLD2, alongside potent dual inhibitors like FIPI and ML299, allows for more precise interrogation of PLD isoform-specific functions. The experimental protocols and workflows described herein provide a framework for the continued investigation and development of novel PLD inhibitors with therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Phospholipase D Assay Kit | ABIN1000328 [antibodies-online.com]
- 4. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. ML 299 | Phospholipase Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ML 299 | Phospholipases | Tocris Bioscience [tocris.com]
- 16. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Halopemide and Novel PLD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the established Phospholipase D (PLD) inhibitor, Halopemide, against a new generation of novel PLD inhibitors. The following sections detail their performance in preclinical cancer models, supported by experimental data, to assist in the evaluation and selection of these compounds for further research and development.
Introduction to PLD Inhibition in Oncology
Phospholipase D (PLD) enzymes, particularly PLD1 and PLD2, are critical regulators of intracellular signaling pathways that are frequently dysregulated in cancer.[1][2] PLD catalyzes the hydrolysis of phosphatidylcholine to produce the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes including cell proliferation, survival, migration, and vesicular trafficking.[1][2] Consequently, inhibition of PLD activity has emerged as a promising therapeutic strategy for various malignancies, including glioblastoma.[1]
This compound, a molecule originally developed as a psychotropic agent, was later identified as a dual inhibitor of PLD1 and PLD2.[3] While it has served as a valuable tool compound for studying PLD biology, its off-target effects and modest potency have driven the development of novel, more specific and potent PLD inhibitors.[4] This guide focuses on comparing the in vivo efficacy of this compound with several of these novel inhibitors, including FIPI (a this compound analog), ML298 (a PLD2-selective inhibitor), and ML299 (a dual PLD1/2 inhibitor).
Comparative In Vivo Efficacy
Direct head-to-head in vivo comparative studies between this compound and novel PLD inhibitors in cancer models are limited in the public domain. However, by cross-examining data from various studies, we can construct a comparative overview of their potential efficacy. The available data primarily focuses on glioblastoma models, a testament to the significant role of PLD in this aggressive brain tumor.
Glioblastoma Models
Glioblastoma (GBM) is a particularly aggressive brain tumor where PLD signaling has been shown to play a crucial role in tumor progression and therapeutic resistance.[1][5]
This compound: While this compound has been a foundational tool for in vitro studies of PLD, specific in vivo efficacy data in glioblastoma xenograft models is not extensively reported in the available literature. Its use in preclinical cancer models has been largely superseded by its more potent and specific analogs.[6]
Novel PLD Inhibitors:
-
FIPI (5-Fluoro-2-indolyl des-chlorothis compound): This analog of this compound is a potent dual inhibitor of PLD1 and PLD2.[6] While direct tumor growth inhibition data in glioblastoma xenografts is not detailed in the provided search results, its potent in vivo inhibition of PLD activity suggests potential for efficacy.[6]
-
ML299: This potent dual PLD1/2 inhibitor has demonstrated a dose-dependent decrease in the invasive migration of U87-MG glioblastoma cells in an in vitro model, suggesting its potential to impact tumor progression in vivo.[7]
-
VU0155069: In a study on glioblastoma, the PLD1 inhibitor VU0155069 was administered intraperitoneally at 10 mg/kg, five times a week, in a mouse xenograft model.[1] This treatment, especially in combination with temozolomide, significantly increased the survival of mice with glioblastoma tumors.[1]
The following table summarizes the available quantitative data on the inhibitory activity of these compounds.
| Compound | Target(s) | In Vitro IC50 (PLD1) | In Vitro IC50 (PLD2) | Cellular IC50 (PLD1) | Cellular IC50 (PLD2) | In Vivo Model | Efficacy Metric |
| This compound | PLD1/PLD2 | 220 nM | 310 nM | 21 nM | 300 nM | Not specified in provided results | Not specified in provided results |
| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | 1 nM (PMA-stimulated) | 10 nM (basal) | Not specified in provided results | Not specified in provided results |
| ML298 | PLD2 | >20,000 nM | 2,800 nM | >20,000 nM | 355 nM | U87-MG glioblastoma (in vitro migration) | Dose-dependent decrease in migration |
| ML299 | PLD1/PLD2 | 48 nM | 84 nM | 5.6 nM | 20 nM | U87-MG glioblastoma (in vitro migration) | Dose-dependent decrease in migration |
| VU0155069 | PLD1 | Not specified in provided results | Not specified in provided results | Not specified in provided results | Not specified in provided results | Glioblastoma Xenograft | Increased survival (in combination with TMZ) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for key experiments cited in the context of PLD inhibitor evaluation.
Orthotopic Glioblastoma Xenograft Model
This model is considered highly relevant for studying brain tumors as it involves implanting human cancer cells into the correct anatomical location in an animal model.
Objective: To assess the in vivo efficacy of a PLD inhibitor on glioblastoma tumor growth and survival.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, patient-derived xenograft cells)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Stereotactic apparatus for intracranial injection
-
PLD inhibitor (e.g., this compound, FIPI, ML299) and vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Cell Culture: Culture human glioblastoma cells under standard conditions.
-
Intracranial Injection:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location.
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Drug Administration:
-
Once tumors are established (e.g., a palpable size or a certain bioluminescence signal), randomize mice into treatment and control groups.
-
Administer the PLD inhibitor or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing schedule will be compound-specific (e.g., 10 mg/kg, 5 times a week).[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the treatment period.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Record survival data and generate Kaplan-Meier survival curves.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the brains.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the treatment.
-
In Vivo PLD Activity Assay (Transphosphatidylation)
This assay measures the activity of PLD in living cells or in vivo by exploiting its ability to use primary alcohols as a substrate in a transphosphatidylation reaction.
Objective: To determine the in vivo inhibitory effect of a compound on PLD activity.
Materials:
-
Cells or animal model treated with the PLD inhibitor.
-
1-butanol.
-
Lipid extraction reagents (e.g., chloroform, methanol).
-
Liquid chromatography-mass spectrometry (LC-MS) for lipid analysis.
Procedure:
-
Treatment: Treat cells or animals with the PLD inhibitor for the desired duration.
-
1-Butanol Incubation: Add 1-butanol to the cell culture medium or administer it to the animal. PLD will catalyze the formation of phosphatidylbutanol (PtdBut) from phosphatidylcholine.
-
Lipid Extraction: Harvest the cells or tissues and perform a lipid extraction.
-
LC-MS Analysis: Analyze the lipid extract by LC-MS to quantify the amount of PtdBut formed.
-
Data Analysis: Compare the levels of PtdBut in inhibitor-treated samples to vehicle-treated controls to determine the extent of PLD inhibition.
Signaling Pathways and Visualizations
PLD is a central node in a complex signaling network. Its product, phosphatidic acid (PA), directly interacts with and modulates the activity of numerous downstream effector proteins, including mTOR, and components of the Ras/MAPK pathway.[1][2]
Below are Graphviz diagrams illustrating the PLD signaling pathway and a general experimental workflow for evaluating PLD inhibitors in vivo.
References
- 1. Phospholipase D1 inhibition sensitizes glioblastoma to temozolomide and suppresses its tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D2 Mediates Survival Signaling through Direct Regulation of Akt in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Halopemide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of Halopemide, a phospholipase D (PLD) inhibitor, and its derivatives. The objective is to offer a clear, data-driven assessment of their relative safety and efficacy profiles, supported by experimental data and methodologies.
Executive Summary
The development of targeted therapies often involves the structural modification of a parent compound to enhance its therapeutic benefits while minimizing adverse effects. This guide examines this compound and its derivatives, focusing on their therapeutic index—a critical measure of a drug's safety margin. While comprehensive preclinical data for all derivatives remains partially elusive, available information suggests that derivatives such as 5-fluoro-2-indolyl des-chloro-halopemide (FIPI) offer significantly improved potency as PLD inhibitors. Although a definitive quantitative comparison of therapeutic indices is hampered by the lack of publicly available LD50 data for all compounds, a qualitative assessment based on effective doses and observed toxicity is presented.
Data Presentation
The following tables summarize the available quantitative data for this compound and its derivative, FIPI. It is important to note that direct LD50 values for FIPI and NOPT were not available in the public domain at the time of this review. The data for this compound's acute toxicity is based on a study of a compound referred to as RC9927, which is understood to be this compound. The effective dose for this compound is based on its psychotropic activity, specifically the induction of catalepsy in rats, a common preclinical measure for antipsychotic efficacy.
Table 1: Acute Toxicity and Effective Dose of this compound
| Compound | Animal Model | Route of Administration | LD50 | ED50 (Catalepsy Induction) | Calculated Therapeutic Index (LD50/ED50) |
| This compound (as RC9927) | Rat | Oral | > 5000 mg/kg[1] | ~0.3 mg/kg (IP)[2][3] | > 16,667 |
Table 2: Efficacy and Safety Profile of FIPI
| Compound | Animal Model | Route of Administration | Effective Dose (Anti-thrombotic/Neuroprotective) | Observed Adverse Effects at Effective Dose | In Vitro Potency (IC50) |
| FIPI | Mouse | Intraperitoneal | 3 mg/kg | No major intracerebral hemorrhage or prolonged tail bleeding times reported. | PLD1: ~25 nM, PLD2: ~20 nM[4][5][6] |
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
The determination of the median lethal dose (LD50) is a standard procedure in preclinical toxicology to assess the acute toxicity of a substance. The following protocol is a generalized representation based on established methods.
Objective: To determine the single dose of a substance that is lethal to 50% of the test animal population.
Animal Model: Typically, rats (e.g., Charles River CD strain) of both sexes are used. Animals are young adults and their weight is recorded before dosing.
Methodology:
-
Dosing: The test substance is administered orally via gavage. For substances with low expected toxicity, a limit test may be performed where a high dose (e.g., 5000 mg/kg) is administered to a group of animals.
-
Vehicle: The substance is often dissolved or suspended in a suitable vehicle, such as maize oil.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days. Body weight is also monitored.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed to identify any treatment-related abnormalities.
-
Data Analysis: The LD50 is calculated using statistical methods such as the Miller and Tainter method or the Karber method.
Catalepsy Induction Assay (ED50 Determination)
This assay is commonly used to assess the central nervous system effects of antipsychotic drugs in rodents.
Objective: To determine the dose of a substance that produces a cataleptic state in 50% of the test animal population.
Animal Model: Rats (e.g., Sprague-Dawley) are typically used.
Methodology:
-
Dosing: The test substance is administered, often via intraperitoneal (IP) injection, at various doses.
-
Catalepsy Assessment: At specified time points after dosing, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar. The time it takes for the rat to remove its paws from the bar is recorded. A failure to correct the posture within a specific time is considered a positive cataleptic response.
-
Data Analysis: A dose-response curve is generated, and the ED50, the dose at which 50% of the animals exhibit catalepsy, is calculated.
Mandatory Visualization
Phospholipase D (PLD) Signaling Pathway
The following diagram illustrates the central role of Phospholipase D in cellular signaling. This compound and its derivatives exert their therapeutic effects by inhibiting this pathway.
Caption: Phospholipase D Signaling Pathway and Point of Inhibition.
Experimental Workflow for Therapeutic Index Assessment
The diagram below outlines the logical flow of experiments conducted to assess the therapeutic index of a compound.
Caption: Workflow for Determining the Therapeutic Index.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]
Validating Halopemide's Specificity for PLD1 Over PLD2: A Comparative Guide
This guide provides a detailed comparison of Halopemide and other common Phospholipase D (PLD) inhibitors, focusing on their isoform specificity. The information is intended for researchers, scientists, and drug development professionals working on PLD-mediated signaling pathways. We present quantitative data, experimental protocols, and visual diagrams to facilitate a clear understanding of this compound's profile as a dual PLD1/PLD2 inhibitor.
Data Presentation: Quantitative Comparison of PLD Inhibitors
This compound was initially identified as a PLD2 inhibitor but was later demonstrated to be a potent dual inhibitor of both PLD1 and PLD2.[1][2] Biochemical and cell-based assays show that this compound inhibits both isoforms in the nanomolar range. While some cellular assays suggest a slight preference for PLD1, it is generally categorized as a non-selective, dual PLD1/PLD2 inhibitor.[1][3] The table below summarizes the inhibitory potency (IC50) of this compound and other widely used PLD inhibitors, highlighting their respective isoform selectivities.
| Inhibitor | Target(s) | PLD1 IC50 | PLD2 IC50 | Selectivity | Notes |
| This compound | PLD1/PLD2 | 220 nM (biochemical)[3][4][5][6] 21 nM (cellular)[1][3] | 310 nM (biochemical)[3][4][5][6] 300 nM (cellular)[1][3] | Dual Inhibitor | Slight preference for PLD1 observed in cellular assays. |
| FIPI | PLD1/PLD2 | ~25 nM | ~25 nM | Dual Inhibitor | A potent dual inhibitor, derivative of this compound.[5] |
| ML299 | PLD1/PLD2 | 48 nM (biochemical)[2] 5.6 nM (cellular)[2] | 84 nM (biochemical)[2] 20 nM (cellular)[2] | Dual Inhibitor | A potent, selective, and direct dual inhibitor of PLD1 and PLD2.[2][7] |
| VU0359595 | PLD1 | 3.7 nM | 6,400 nM (6.4 µM) | >1700-fold for PLD1 | A highly potent and selective PLD1 inhibitor.[5] |
| VU0155069 | PLD1 | 46 nM | 933 nM | ~20-fold for PLD1 | A selective PLD1 inhibitor.[5] |
| ML395 | PLD2 | >30,000 nM (cellular) | 360 nM (cellular) | >80-fold for PLD2 | A potent and highly selective allosteric inhibitor of PLD2.[1] |
| ML298 | PLD2 | >20,000 nM | 355 nM | >56-fold for PLD2 | A PLD2 selective inhibitor.[7] |
Experimental Protocols
To validate the specificity of an inhibitor like this compound, a robust and reproducible assay is required. The following protocol describes a common non-radioactive, coupled enzymatic assay used to measure PLD activity and determine inhibitor potency (IC50).
Objective: To determine the IC50 values of a test compound (e.g., this compound) against purified human PLD1 and PLD2 enzymes.
Principle: This assay measures PLD activity indirectly. PLD hydrolyzes its substrate, phosphatidylcholine (PC), to produce phosphatidic acid (PA) and choline. The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (such as Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.[8][9][10] The rate of fluorescence increase is directly proportional to the PLD activity.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorogenic probe)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA)
-
Test inhibitor (this compound) and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader (λex = 530-560 nm, λem = 585-595 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical concentration range for IC50 determination would span from 1 nM to 100 µM.
-
Enzyme Mix Preparation: Prepare a reaction mixture containing Assay Buffer, HRP, Choline Oxidase, and the fluorogenic probe.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of the Enzyme Mix to each well.
-
Add 10 µL of either purified PLD1 or PLD2 enzyme to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the PC substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the vehicle control (DMSO), setting the uninhibited activity as 100% and a no-enzyme control as 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
PLD Signaling Pathway
Phospholipase D enzymes are central to cellular signaling. They catalyze the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[11][12][13] PA, in turn, modulates the activity of numerous downstream proteins, influencing critical cellular processes such as cell growth, proliferation, and migration.[11] While PLD1 is primarily found in intracellular compartments, PLD2 is predominantly located at the plasma membrane.[11][14]
Caption: PLD signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PLD Inhibitor Specificity Assay
The diagram below outlines the key steps of the in vitro coupled enzymatic assay used to determine the specificity and potency of PLD inhibitors like this compound.
Caption: Workflow for determining PLD inhibitor IC50 values.
References
- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipase D Activity Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 11. droracle.ai [droracle.ai]
- 12. Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Halopemide: A Comparative Analysis of its Anticancer Potential Across Different Tumor Types
For Immediate Release to the Research Community
This guide offers a comparative overview of the investigational compound Halopemide, focusing on its potential therapeutic effects across various cancer types. This compound, a dual inhibitor of phospholipase D (PLD) isoforms 1 and 2, targets a critical enzymatic pathway implicated in the proliferation, survival, and metastasis of cancer cells. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on this compound's mechanism of action, available preclinical data, and standardized protocols for its evaluation.
Mechanism of Action: Targeting the PLD Signaling Axis
This compound exerts its effects by inhibiting PLD1 and PLD2, enzymes that are frequently overexpressed in a multitude of human cancers. These enzymes are responsible for the hydrolysis of phosphatidylcholine into the lipid second messenger phosphatidic acid (PA). PA, in turn, activates key downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which are fundamental drivers of tumor growth and progression. By blocking PA production, this compound effectively curtails these oncogenic signals.
Biochemical assays have demonstrated this compound's potent, dual-inhibitory action with the following cellular IC50 values:
This highlights this compound's strong inhibitory effect on both isoforms, with a notable preference for PLD1.
The PLD Signaling Pathway in Oncology
The diagram below illustrates the pivotal role of the PLD pathway in cancer cell signaling and highlights this compound's point of intervention.
Caption: The PLD signaling pathway in cancer and the inhibitory action of this compound.
A Comparative Look at PLD Inhibition Across Cancer Types
While comprehensive, direct comparative studies of this compound across a wide panel of cancer cell lines are not yet widely published, this section consolidates the known roles of PLD in breast, lung, and colon cancers. To provide a valuable comparative context, illustrative data from other PLD inhibitors are included where specific data for this compound is not available.
Data Summary
Table 1: The Role of PLD and the Therapeutic Potential of this compound in Major Cancer Types
| Cancer Type | Role of PLD in Disease Pathogenesis | Potential Therapeutic Benefit of this compound |
| Breast Cancer | PLD overexpression is correlated with increased proliferation, migration, and invasion in breast tumors. It is also implicated in the development of resistance to therapies such as tamoxifen. | By inhibiting PLD, this compound may potentially reduce tumor growth and metastasis, and could play a role in overcoming therapeutic resistance. |
| Lung Cancer | Elevated PLD activity is associated with the growth and survival of non-small cell lung cancer (NSCLC) cells. The PLD pathway also promotes angiogenesis and contributes to chemotherapy resistance in lung cancer. | This compound has the potential to suppress tumor growth and may enhance the efficacy of existing anticancer treatments for lung cancer. |
| Colon Cancer | PLD is involved in the progression of colorectal cancer by fostering cell proliferation and survival. It acts as a downstream effector of key oncogenic pathways, including Wnt/β-catenin. | Through PLD inhibition, this compound may disrupt these oncogenic signals, thereby inhibiting tumor development and progression. |
Table 2: Illustrative Cytotoxic IC50 Values of PLD Inhibitors in Various Cancer Cell Lines
Note: There is limited publicly available data on the direct cytotoxic IC50 values of this compound. The table below includes data for other PLD inhibitors to provide a representative range of activity. These values should be interpreted with caution, as potency can differ significantly between compounds.
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| Haloperidol * | Glioblastoma | U87 | 20-40[3] |
| FIPI (dual PLD1/2 inhibitor) | Breast Cancer | MDA-MB-231 | ~5 |
| VU0359595 (PLD1 inhibitor) | Breast Cancer | MDA-MB-231 | ~2.5 |
| ML298 (PLD2 inhibitor) | Lung Cancer | A549 | ~10 |
*Haloperidol, a structurally related compound, offers an estimated range for potential cytotoxic effects.
Table 3: Anticipated Apoptotic Induction Following PLD Inhibition
Specific data on apoptosis rates induced by this compound are not yet widely available. The expected outcome of PLD inhibition is an increase in programmed cell death.
| Cancer Type | Cell Line | Treatment | Expected Outcome |
| Breast Cancer | MDA-MB-231 | This compound | An increased percentage of apoptotic cells. |
| Lung Cancer | A549 | This compound | An increased percentage of apoptotic cells. |
| Colon Cancer | HCT116 | This compound | An increased percentage of apoptotic cells. |
Table 4: Predicted In Vivo Efficacy of PLD Inhibitors in Xenograft Models
While specific in vivo data for this compound in these cancer models is limited, this table outlines the expected outcomes based on its mechanism of action.
| Cancer Type | Xenograft Model | Treatment | Expected Outcome |
| Breast Cancer | MDA-MB-231 | This compound | A significant reduction in tumor volume and growth rate. |
| Lung Cancer | A549 | This compound | Inhibition of tumor growth and progression. |
| Colon Cancer | HCT116 | This compound | Suppression of tumor development and growth. |
Standardized Experimental Protocols
The following section details the methodologies for key experiments designed to evaluate the anticancer effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay quantifies the metabolic activity of cells, serving as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-231, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Incubation: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) alongside a vehicle control (e.g., DMSO) for 48 to 72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.
-
Crystal Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Interpretation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Expose cells to this compound at its predetermined IC50 concentration for 24 to 48 hours.
-
Cell Collection: Harvest both adherent and floating cells to ensure all cell populations are included in the analysis.
-
Fluorescent Staining: Resuspend the collected cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the stained cell population using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants, representing viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In Vivo Efficacy Evaluation (Xenograft Tumor Model)
This animal model is used to assess the anti-tumor activity of this compound in a living system.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 MDA-MB-231 cells) into the flank of immunocompromised mice.
-
Tumor Establishment: Monitor the mice until tumors reach a palpable and measurable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule (e.g., daily for 21 days).
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
Overall Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound's anticancer properties.
Concluding Remarks
This compound, by targeting the dual activities of PLD1 and PLD2, represents a compelling strategy for the treatment of various malignancies. The central role of the PLD pathway in driving the hallmarks of cancer suggests that its inhibition could have broad therapeutic implications. Although direct comparative efficacy data for this compound is still emerging, the foundational role of its target in breast, lung, and colon cancers underscores its significant potential. The protocols and comparative framework presented in this guide are intended to facilitate further rigorous investigation into the therapeutic utility of this compound and other PLD inhibitors, with the ultimate goal of identifying patient populations that will derive the greatest clinical benefit. Continued research is essential to fully delineate this compound's anticancer profile and to advance its development as a targeted oncology agent.
References
Safety Operating Guide
Safe Disposal of Halopemide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of halopemide, a compound requiring specialized handling due to its potential health and environmental risks. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with regulations.
This compound is suspected of causing cancer, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal of this compound poses a significant threat to both human health and the environment. It must be managed as hazardous waste.
Key Disposal Principles
The primary principle for this compound disposal is to avoid environmental release. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[2] All this compound waste must be sent to an approved waste disposal plant.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[2][3] Facilities generating hazardous pharmaceutical waste are subject to specific management standards.[4] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.
This compound Hazard Profile
A clear understanding of this compound's hazards, as outlined in its Safety Data Sheet (SDS), underscores the importance of proper disposal.
| Hazard Statement | Classification | Precautionary Measures |
| Suspected of causing cancer | Carcinogenicity, Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity, Category 2 | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause damage to organs (Kidney, Testes) through prolonged or repeated exposure | Specific target organ toxicity - repeated exposure, Category 2 | Do not breathe dust. |
| Very toxic to aquatic life with long lasting effects[1] | Hazardous to the aquatic environment, Chronic Hazard, Category 1 | Avoid release to the environment. Collect spillage. |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. No specific experimental protocols for the chemical neutralization of this compound for disposal are readily available; therefore, segregation and professional disposal are the mandated routes.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty this compound containers must also be treated as hazardous waste. They should be sealed and placed in the designated solid hazardous waste container. The first rinse of a container must be collected as hazardous waste.[5]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste contaminated with this compound," "aqueous solution of this compound"). Follow your institution's specific labeling requirements.
4. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[5]
-
Store in a cool, dry, and well-ventilated area.
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][6]
6. Emergency Procedures:
-
In case of a spill, contain the spill using appropriate absorbent materials.
-
Avoid generating dust from solid spills.
-
Clean the affected area and collect all cleanup materials as hazardous waste.
-
If exposed, seek immediate medical attention and consult the SDS for first-aid measures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Halopemide
This guide provides crucial safety and logistical information for the handling and disposal of Halopemide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Hazard Summary
This compound is a substance that requires careful handling due to its potential health risks. The following table summarizes its key hazard information based on the available Safety Data Sheet (SDS).[1]
| Hazard Category | Hazard Statement |
| Carcinogenicity | Suspected of causing cancer (H351).[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361).[1] |
| Specific Target Organ Toxicity | May cause damage to organs (Kidney, Testes) through prolonged or repeated exposure (H373).[1] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects (H410).[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling this compound powder.
| PPE Category | Recommendation |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter is recommended, especially when handling the powder outside of a containment system.[2] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against dust particles and splashes.[3] |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls are necessary to protect skin and clothing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly after handling.[4] |
Operational Plan: Step-by-Step Handling Procedures
The following procedures are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated, and locked area.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Weighing and Aliquoting:
-
All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to avoid inhalation of dust.[1]
-
Before weighing, decontaminate the work surface.
-
Use dedicated spatulas and weighing boats.
-
Carefully weigh the desired amount of this compound, minimizing the generation of dust.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
4. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are performed in a well-ventilated area or a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and human exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of all this compound waste through an approved hazardous waste disposal service.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Visual Workflow for this compound Disposal
This diagram outlines the procedural steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
